Technical Documentation Center

1-Methoxy-1,3-butadiene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Methoxy-1,3-butadiene
  • CAS: 10034-09-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Methoxy-1,3-butadiene: Properties, Reactivity, and Applications

Introduction 1-Methoxy-1,3-butadiene is a valuable and versatile reagent in organic synthesis, primarily recognized for its role as an electron-rich diene in cycloaddition reactions. Its unique electronic and structural...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Methoxy-1,3-butadiene is a valuable and versatile reagent in organic synthesis, primarily recognized for its role as an electron-rich diene in cycloaddition reactions. Its unique electronic and structural properties make it a powerful tool for the construction of complex cyclic systems, which are foundational in the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of the physical and spectral properties of 1-methoxy-1,3-butadiene, its chemical reactivity with a focus on the Diels-Alder reaction, and its applications in modern organic synthesis. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge required for the effective and safe utilization of this important synthetic building block.

Physical and Chemical Properties

1-Methoxy-1,3-butadiene is a colorless to very dark yellow liquid under standard conditions.[1] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₅H₈O
Molecular Weight 84.12 g/mol
Appearance Colorless to very dark yellow liquid[1]
Boiling Point 91 °C (lit.)[2]
Density 0.83 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D) 1.464 (lit.)[2]
Solubility Soluble in chloroform.[1] Immiscible with water.[3][1][3]
Storage Temperature 2-8°C[2]

Spectral Data

The structural elucidation and characterization of 1-methoxy-1,3-butadiene and its reaction products are heavily reliant on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the vinyl and methoxy protons.

  • ¹³C NMR: The carbon NMR spectrum shows distinct peaks for the four sp² hybridized carbons of the diene system and the sp³ hybridized carbon of the methoxy group.

Infrared (IR) Spectroscopy

The IR spectrum of 1-methoxy-1,3-butadiene displays characteristic absorption bands corresponding to C=C stretching of the conjugated diene system, C-O stretching of the ether linkage, and C-H stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 1-methoxy-1,3-butadiene is primarily derived from its electron-rich nature, which makes it a highly reactive diene in a variety of pericyclic reactions, most notably the Diels-Alder reaction.

The Diels-Alder Reaction

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.[4][5] The methoxy group in 1-methoxy-1,3-butadiene acts as an electron-donating group, increasing the energy of the highest occupied molecular orbital (HOMO) of the diene. This leads to a smaller energy gap between the diene's HOMO and the dienophile's lowest unoccupied molecular orbital (LUMO), thereby accelerating the reaction rate, especially with electron-poor dienophiles.[5]

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienophiles is a key consideration. The electron-donating methoxy group directs the regiochemical outcome of the cycloaddition. For instance, in the reaction with an α,β-unsaturated carbonyl compound, the "ortho" and "meta" isomers can be formed, with the "ortho" adduct typically being the major product due to favorable orbital interactions.

Experimental Protocol: A Typical Diels-Alder Reaction

The following is a generalized procedure for the reaction of 1-methoxy-1,3-butadiene with a dienophile.

  • Reaction Setup: A solution of the dienophile in a suitable solvent (e.g., toluene, dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Diene: 1-Methoxy-1,3-butadiene is added to the solution of the dienophile. The reaction may be conducted at room temperature or require heating, depending on the reactivity of the dienophile.

  • Monitoring the Reaction: The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to a standard aqueous work-up to remove any water-soluble byproducts.

  • Purification: The crude product is purified by column chromatography on silica gel to isolate the desired cycloadduct.

  • Characterization: The structure and purity of the final product are confirmed by spectroscopic methods (NMR, IR, MS).

Safety and Handling

1-Methoxy-1,3-butadiene is a highly flammable liquid and vapor.[6] It is also harmful if swallowed.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. Store in a cool, dry, and well-ventilated area away from sources of ignition.[7]

Conclusion

1-Methoxy-1,3-butadiene is a cornerstone reagent for the construction of six-membered rings in organic synthesis. Its high reactivity and predictable regioselectivity in the Diels-Alder reaction have cemented its importance in the synthesis of complex natural products and medicinally relevant compounds. A thorough understanding of its physical properties, spectral characteristics, and chemical reactivity, as outlined in this guide, is essential for its effective and safe application in the research and development of new chemical entities.

References

  • Zinjurte, K., Jagtap, K., Ligade, R., & Bhondwe, R. (n.d.). Diels-Alder reaction between 1-methoxy 1,3-butadiene (1) and methyl acrylate (2).
  • Sustmann, R., Tappanchai, S., & Bandmann, H. (1996). (E)-1-Methoxy-1,3-butadiene and 1,1-Dimethoxy-1,3-butadiene in (4 + 2) Cycloadditions. A Mechanistic Comparison. Journal of the American Chemical Society, 118(50), 12555-12561.
  • Fringuelli, F., Pizzo, F., Taticchi, A., & Wenkert, E. (1985). Diels-Alder reactions of cycloalkenones. 13. Reactions of 2-cyclohexenones with (E)-1-methoxy-1,3-butadiene. The Journal of Organic Chemistry, 50(6), 890–894.
  • Scientific Laboratory Supplies. (n.d.). 1-Methoxy-1,3-butadiene, 95% | M12002-1G. Retrieved from [Link]

  • Sciforum. (n.d.). Reaction Mechanism of Polar Diels-Alder Reactions between 3-Nitrofuran and different Dienes. A Theoretical Study. Retrieved from [Link]

  • Danishefsky, S., Yan, C.-F., Singh, R. K., Gammill, R. B., McCurry, P. M., Fritsch, N., & Clardy, J. (1979). Derivatives of 1-methoxy-3-trimethylsilyloxy-1,3-butadiene for Diels-Alder reactions. Journal of the American Chemical Society, 101(23), 7001–7008.
  • Wikipedia. (2024, February 28). Diels–Alder reaction. Retrieved from [Link]

  • Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. Retrieved from [Link]

  • Chegg. (2023, December 7). Solved C.Reaction of (1Z)-1-Methoxy-1,3-butadiene with. Retrieved from [Link]

  • Q&A Wire. (2025, May 5). [Chemistry] Draw the major and minor product that could be formed when 1-methoxy-1,3-butadiene react [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxy-1,3-butadiene. Retrieved from [Link]

  • MDPI. (2019, January 17). Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. Retrieved from [Link]

  • Yang, J., Wang, P., Neumann, H., Jackstell, R., & Beller, M. (2023). Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts. Chemical Society Reviews, 52(10), 3549–3585.
  • MDPI. (2025, April 1). An Alternative Green Solvent for 1,3-Butadiene Extraction. Retrieved from [Link]

Sources

Exploratory

1-Methoxy-1,3-butadiene: Chemical Structure, Bonding Dynamics, and Synthetic Applications

Executive Summary (1E)-1-Methoxybuta-1,3-diene (CAS: 3036-66-6) is a highly versatile, electron-rich conjugated diene central to advanced organic synthesis and pharmaceutical development. In the realm of cycloaddition ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1E)-1-Methoxybuta-1,3-diene (CAS: 3036-66-6) is a highly versatile, electron-rich conjugated diene central to advanced organic synthesis and pharmaceutical development. In the realm of cycloaddition chemistry, the strategic incorporation of a methoxy substituent (-OCH₃) at the C1 position acts as an electronic linchpin. By significantly raising the Highest Occupied Molecular Orbital (HOMO) energy of the diene, the methoxy group amplifies reactivity toward electron-deficient dienophiles in normal-demand Diels-Alder (DA) and hetero-Diels-Alder (HDA) reactions [1][2].

This whitepaper provides an authoritative analysis of the structural and orbital bonding characteristics of 1-methoxy-1,3-butadiene, breaking down the causality behind its regiochemical control, and details self-validating experimental protocols for its deployment in synthetic pipelines.

Chemical Structure, Orbital Bonding, and Resonance Stability

The reactivity of 1-methoxy-1,3-butadiene cannot be understood merely through its skeletal structure; it must be analyzed via its resonance contributors and Frontier Molecular Orbital (FMO) dynamics.

Electronic Distribution and Regiochemical Control

The oxygen atom of the methoxy group possesses lone pairs that participate in extended


-conjugation with the butadiene backbone. Through the mesomeric effect (+M), electron density is driven toward the terminal C4 position.
  • The Octet Rule Priority: The most stable resonance form is the neutral molecule where all atoms possess complete octets. However, the molecule's chemical behavior is heavily dictated by its polarized resonance contributors.

  • Nucleophilic Localization: The polarized structure placing a formal positive charge on the oxygen atom and a formal negative charge on the C4 carbon is the dominant reactive nucleophilic species. Conversely, resonance forms placing a positive charge on a carbon atom lacking an octet are thermodynamically unstable and do not govern the reaction pathway [1].

This polarization breaks the orbital symmetry of the parent butadiene. The HOMO orbital coefficient becomes disproportionately enlarged at the C4 position. During a [4+2] cycloaddition, this maximized FMO coefficient perfectly aligns with the maximum Lowest Unoccupied Molecular Orbital (LUMO) coefficient of the


-carbon on an 

-unsaturated dienophile, selectively forging the "ortho" (1,2-disubstituted) cycloadduct [2].

Resonance A Neutral Diene Complete Octets B Polarized Form 1 C2(-) and O(+) A->B C Dominant Nucleophile C4(-) and O(+) B->C

Figure 1: Resonance stabilization and electron density shift in 1-methoxy-1,3-butadiene.

Reactivity Profile: The Diels-Alder Paradigm

1-Methoxy-1,3-butadiene is uniquely positioned for the construction of complex six-membered carbocycles and heterocycles (such as dihydropyrans, naphthoquinones, and phenanthridones) [3].

The Causality of the Lewis Acid Catalyst

While the diene is highly reactive, unactivated or sterically hindered dienophiles (e.g., specific cycloalkenones) often require forcing conditions that risk diene polymerization. The introduction of mild Lewis acids, such as Yb(fod)₃ or TiCl₄, establishes a critical causal relationship with the dienophile:

  • LUMO Depression: The Lewis acid coordinates strictly to the carbonyl oxygen of the dienophile, drastically lowering its LUMO energy.

  • Gap Reduction: This narrows the HOMO-LUMO energy gap between the diene and the dienophile, allowing the reaction to proceed under milder thermal conditions and minimizing non-productive degradation pathways [4].

Quantitative Reaction Metrics

Below is a comparative data synthesis outlining expected experimental parameters and yields for various dienophiles when reacted with 1-methoxy-1,3-butadiene[2][4]:

DienophileSolvent / CatalysisTemp (°C)Major Adduct (Regioselectivity)Approx. Yield
Maleic Anhydride Toluene (Anhydrous)0 to RTendo-Adduct>90%
Methacrolein Toluene (Anhydrous)60ortho (1,2-disubstituted)85%
2-Cyclohexenone Toluene / Yb(fod)₃110Tricyclic enol ether55%
4-Nitro-isoquinolone Tetrahydrofuran (THF)Reflux5(6H)-phenanthridone deriv.72%

Experimental Methodology: Diels-Alder Cycloaddition Protocol

To ensure reproducibility and safeguard against the inherent instability of electron-rich enol ethers, researchers must utilize a self-validating protocol. This workflow guarantees that variables are strictly controlled and systematically verified.

Core Materials
  • (1E)-1-Methoxybuta-1,3-diene (1.2 equivalents)

  • Activated Dienophile (e.g., Methacrolein, 1.0 equivalent)

  • Anhydrous Toluene (Solvent)

  • Radical inhibitor (e.g., BHT, trace amount)

Step-by-Step Procedure

Step 1: System Preparation and Purging

  • Action: In a flame-dried round-bottom flask, dissolve the dienophile in anhydrous toluene (0.5 M concentration). Flush the system rigorously with Nitrogen or Argon.

  • Causality: Enol ethers are highly sensitive to hydrolytic cleavage. The exclusion of atmospheric moisture prevents premature hydrolysis into aldehydes, while the inert atmosphere mitigates autoxidation and radical-initiated homopolymerization.

Step 2: Controlled Reagent Addition

  • Action: Cool the flask to 0 °C using an ice bath. Introduce the 1-methoxy-1,3-butadiene dropwise via syringe over 15 minutes.

  • Causality: Dropwise addition at low temperatures regulates the local concentration of the diene and dissipates any sudden exothermic spikes, suppressing the risk of diene dimerization.

Step 3: Thermal Activation and Validation Loop

  • Action: Slowly elevate the reaction to 60 °C (or appropriate reflux). Begin withdrawing micro-aliquots every 1 hour for Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) analysis.

  • Validation Checkpoint: Do not terminate the reaction based on time alone. Validate completion when the diene signal vanishes and the targeted mass ion

    
     is stable. If polymeric mass ions dominate, thermal degradation has occurred.
    

Step 4: Regulated Isolation

  • Action: Cool the mixture to room temperature. Evaporate the solvent under reduced pressure. Purify the residue via column chromatography utilizing triethylamine-neutralized silica gel .

  • Causality: The standard acidic surface of normal silica gel will rapidly hydrolyze the resulting enol ether cycloadduct. Pre-treating the silica with 1% triethylamine guarantees structural preservation during isolation [5].

Workflow cluster_0 Phase 1: Reactant Preparation cluster_1 Phase 2: Thermal Cycloaddition cluster_2 Phase 3: Workup & Isolation N1 Dry Solvent & Dienophile N2 Dropwise Diene Addition (0°C) N1->N2 N3 Heat to 60-110°C / Catalysis N2->N3 Inert Atm N4 GC-MS/TLC Validation Loop N3->N4 N5 Vacuum Solvent Evaporation N4->N5 Target Mass Stable N6 Neutralized Silica Chromatography N5->N6

Figure 2: Experimental workflow for Diels-Alder cycloaddition utilizing 1-methoxy-1,3-butadiene.

References

  • National Center for Biotechnology Information (PubChem). "1-Methoxy-1,3-butadiene | C5H8O | CID 5462719." PubChem Database.[Link][1]

  • PubMed (National Institutes of Health). "Novel Diels-Alder reaction of 4-nitro-1(2H)-isoquinolones." Biologically Active Phenanthridone Syntheses.[Link][2]

  • Fringuelli, F. et al. (ACS Publications). "Diels-Alder reactions of cycloalkenones. 13. Reactions of 2-cyclohexenones with (E)-1-methoxy-1,3-butadiene." Journal of Organic Chemistry, 1988, 53(7), 1424.[Link][3]

  • Organic Syntheses. "An Efficient, Highly Diastereo- and Enantioselective Hetero-Diels-Alder Catalyst: Preparation of Catalysts and Cycloaddition Protocols." Org. Synth. 2005, 81, 213.[Link][4]

Sources

Foundational

Synthesis and Preparation of 1-Methoxy-1,3-butadiene: A Comprehensive Technical Guide

Executive Summary & Chemical Identity 1-Methoxy-1,3-butadiene is a highly versatile, electron-rich diene widely employed in normal electron-demand Diels-Alder and hetero-Diels-Alder (HDA) cycloadditions. Because of its p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

1-Methoxy-1,3-butadiene is a highly versatile, electron-rich diene widely employed in normal electron-demand Diels-Alder and hetero-Diels-Alder (HDA) cycloadditions. Because of its pronounced nucleophilicity at the terminal carbon (C4), it is a cornerstone reagent for synthesizing substituted cycloadducts, highly functionalized dihydropyrans, and complex natural product scaffolds[1].

While commercially available, the diene is highly prone to auto-polymerization and trace-acid-catalyzed degradation. For specialized applications—such as highly enantioselective catalytic protocols where ultra-pure, stabilizer-free diene is paramount—in-house synthesis and immediate distillation remain the gold standard.

Table 1: Physical and Chemical Properties of 1-Methoxy-1,3-butadiene

PropertyValue / Description
CAS Number 3036-66-6[]
Molecular Formula C5H8O[]
Molecular Weight 84.12 g/mol [1]
Boiling Point 88–91.5 °C (at 760 mmHg)[][3]
Density 0.83 g/cm³ (at 25 °C)[1]
Refractive Index (

)
1.464[1]
Storage & Handling Store at -20 °C; protect from light and moisture[1].

Core Synthetic Pathways & Mechanistic Rationale

The synthesis of 1-methoxy-1,3-butadiene fundamentally relies on elimination chemistry. Historically, two primary strategies have been developed: the pyrolytic vapor-phase dealcoholation of 1,1,3-trimethoxybutane, and the base-mediated E2 elimination of crotonaldehyde dimethyl acetal.

Route A: Pyrolytic Dealcoholation (The Marion-Farmilo Protocol)

Initially developed by Meier and later optimized by Marion and Farmilo, this pathway utilizes an extreme thermal environment (400 °C) over a basic solid support to force the loss of two equivalents of methanol from 1,1,3-trimethoxybutane[3].

  • Mechanistic Causality: The elimination of the stable C-O bond requires high thermal activation. A precisely prepared Barium Oxide / Silicon Dioxide (

    
    ) catalyst is critical. Barium oxide provides the requisite basic sites to abstract protons and facilitate the elimination, while silica provides a thermally stable mesoporous scaffold. The strictly controlled residence time in the vapor phase ensures the resulting diene is continuously removed from the hot zone, preventing carbonization and polymerization[3].
    
Route B: Base-Mediated Elimination

In this approach, crotonaldehyde dimethyl acetal undergoes a direct base-catalyzed elimination. Treating the acetal with a potent, non-nucleophilic base such as potassium amide (


) in liquid ammonia yields trans-1-methoxy-1,3-butadiene[4].
  • Mechanistic Causality: Potassium amide possesses the extreme basicity required to abstract the slightly acidic allylic/vinylic protons. The use of liquid ammonia at its boiling point (-33 °C) is mechanically indispensable; it functions as a potent heat sink that immediately dissipates the heat of reaction. This stringent thermal control wholly suppresses the anionic polymerization of the formed diene, guaranteeing a high trans stereoselectivity[4].

Table 2: Comparative Evaluation of Synthetic Routes

MetricRoute A (Pyrolysis)[3]Route B (Liquid NH₃)[4]
Starting Material 1,1,3-TrimethoxybutaneCrotonaldehyde dimethyl acetal
Key Reagents

catalyst, Heat

, Liquid Ammonia
Temperature 400 °C-33 °C
Yield 40–50%~68%
Stereochemistry Mixed (cis/trans)Highly trans-selective

Visualized Synthetic Workflows

PathwayA_B cluster_A Route A: Pyrolytic Dealcoholation cluster_B Route B: Base-Mediated Elimination SM_A 1,1,3-Trimethoxybutane Cat_A BaO/SiO2 Catalyst 400 °C, N2 Stream SM_A->Cat_A Vapor Phase Target 1-Methoxy-1,3-butadiene (Target Diene) Cat_A->Target -2 MeOH SM_B Crotonaldehyde Dimethyl Acetal Cat_B KNH2 in liq. NH3 -33 °C SM_B->Cat_B E2 Elimination Cat_B->Target - MeOH

Workflow comparing the pyrolytic (Route A) and base-mediated (Route B) synthetic pathways.

Detailed Experimental Protocols

Execution of Route A (Pyrolytic Pathway)
  • Catalyst Synthesis & Activation: Add dropwise an aqueous solution of

    
     into a stirred solution of water glass (sp.gr. 1.386) at ambient temperature. Collect the resultant basic silicate precipitate, wash aggressively with deionized water to remove residual nitrates, and dry in an oven at 110 °C. Prior to use, the catalyst bed must be calcined at 400 °C for 12 hours under a continuous 
    
    
    
    stream to protect the highly reactive basic sites from atmospheric
    
    
    poisoning[3].
  • Reactor Setup & Pyrolysis: Load approximately 100 cc of the activated catalyst into a vertical tubular quartz reactor encased in a heating mantle[3]. Equilibrate the system to 400 °C. Utilizing a mechanized syringe pump, deliver 1,1,3-trimethoxybutane dropwise at a spatial velocity of ~0.5 mL per mL catalyst volume per hour.

  • Distillation & Isolation: Condense the crude effluent. Rapidly fractionate the mixture through a Vigreux column. Discard the initial azeotrope of methoxybutadiene and water (b.p. 67 °C), and isolate the target diene fraction distilling precisely at 88–90 °C[3].

Execution of Route B (Liquid Ammonia Pathway)
  • Base Generation: In a flame-dried, multi-neck flask equipped with a dry-ice condenser, condense strictly anhydrous ammonia. Add a catalytic grain of

    
    , followed by small, freshly cut pieces of potassium metal. Wait until the deep blue color transitions to pale gray, indicating the quantitative formation of potassium amide (
    
    
    
    )[4].
  • Elimination: While maintaining the temperature at -33 °C, slowly add crotonaldehyde dimethyl acetal dropwise to prevent violent bumping. Stir the resulting slurry vigorously.

  • Workup: Quench the reaction carefully with an excess of solid ammonium chloride. Allow the ammonia to slowly evaporate overnight in a highly ventilated fume hood. Extract the solid residue with cold diethyl ether and wash with iced water. Dry over anhydrous

    
     and concentrate in vacuo. Fractional distillation yields pure trans-1-methoxy-1,3-butadiene[4].
    

Downstream Application: Enantioselective Hetero-Diels-Alder (HDA)

Because 1-methoxy-1,3-butadiene places significant electron density on its pi-system, it behaves as a potent diene in hetero-Diels-Alder reactions. A premier standard for assessing diene purity is its utility in Jacobsen’s chromium-catalyzed enantioselective synthesis of dihydropyrans[5].

Protocol Highlights:

  • In a nitrogen-purged reaction vessel, combine (tert-butyldimethylsilyloxy)acetaldehyde (1.0 equiv), a chiral (1R,2S)-chromium(III) chloride catalyst (1.5 mol%), and oven-dried 4Å molecular sieves at 0 °C[5].

    • Causality: Molecular sieves act as water scavengers; trace moisture aggressively competes for coordination sites on the oxophilic Cr(III) center, destroying enantioselectivity[5].

  • Add freshly synthesized 1-methoxy-1,3-butadiene (1.11 equiv) dropwise.

    • Causality: Operating under solvent-free conditions maximizes the local concentration, exploiting the negative activation volume characteristic of bimolecular cycloadditions[5]. Dropwise addition ensures the exotherm does not trigger uncatalyzed, racemic background cycloadditions.

  • Direct distillation of the mixture yields (2S,6R)-6-(tert-Butyldimethylsilyloxymethyl)-2-methoxy-2,5-dihydropyran in 90% yield with >99% ee[5].

HDA_Reaction Diene 1-Methoxy-1,3-butadiene Conditions Cr(III) Catalyst (1.5 mol%) 0 °C, Solvent-Free, 4Å MS Diene->Conditions Dienophile (TBS-oxy)acetaldehyde Dienophile->Conditions Product (2S,6R)-Dihydropyran >99% ee, 90% Yield Conditions->Product HDA Cycloaddition

Solvent-free enantioselective Hetero-Diels-Alder reaction workflow.

References

  • 3

  • 5

  • 1

  • 44] THERMAL [4+2]-CYCLOADDITIONS OF ALKOXYBUTA-1,3-DIENES, ru.nl

Sources

Exploratory

An In-Depth Technical Guide to the HOMO-LUMO Analysis of 1-Methoxy-1,3-butadiene

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LU...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of 1-methoxy-1,3-butadiene, a key conjugated diene in organic synthesis. A deep understanding of its frontier molecular orbitals (FMOs) is paramount for predicting its reactivity, regioselectivity, and stereoselectivity, particularly in pericyclic reactions such as the Diels-Alder reaction. This guide integrates theoretical principles with computational methodologies, offering field-proven insights for professionals in drug development and chemical research. We will explore the conformational landscape of 1-methoxy-1,3-butadiene, detail the computational protocols for accurate HOMO-LUMO analysis, and interpret the resulting data to predict and rationalize its chemical behavior.

Introduction: The Significance of Frontier Molecular Orbitals

In the realm of chemical reactivity, Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, provides a powerful predictive model.[1] The theory posits that the most significant interactions between two reacting molecules occur between the HOMO of one and the LUMO of the other.[1] These frontier orbitals represent the highest energy occupied and lowest energy unoccupied molecular orbitals, respectively, and their energies and spatial distributions are critical in determining the feasibility and outcome of a chemical reaction.

For 1-methoxy-1,3-butadiene, an electron-rich diene, the HOMO is of particular importance as it dictates its nucleophilic character. The energy of the HOMO is directly related to the ionization potential, indicating the ease with which the molecule can donate an electron. Conversely, the LUMO energy relates to the electron affinity and the molecule's ability to accept an electron. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity.[2] A smaller gap generally implies higher reactivity.

The methoxy group (-OCH₃), an electron-donating group, significantly influences the electronic properties of the 1,3-butadiene system. Through resonance, it increases the electron density of the diene, raising the energy of the HOMO and making the molecule a more potent nucleophile in reactions like the Diels-Alder cycloaddition.[3]

Conformational Isomerism: s-cis vs. s-trans

Conjugated dienes like 1-methoxy-1,3-butadiene can exist in two primary planar conformations: s-trans and s-cis. These conformers arise from rotation around the central C2-C3 single bond.[4][5]

  • s-trans: The two double bonds are on opposite sides of the central single bond. This conformation is generally more stable due to reduced steric hindrance.[4]

  • s-cis: The two double bonds are on the same side of the central single bond. While less stable, this conformation is essential for participation in concerted [4+2] cycloaddition reactions like the Diels-Alder reaction.[6]

The energy difference between these conformers and the rotational barrier between them are critical for understanding reaction kinetics. For a Diels-Alder reaction to occur, the diene must adopt the s-cis conformation.

Computational Methodology for HOMO-LUMO Analysis

To obtain a quantitative understanding of the frontier orbitals of 1-methoxy-1,3-butadiene, quantum chemical calculations are indispensable. Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for this purpose.[7]

Step-by-Step Computational Protocol

The following protocol outlines a standard procedure for performing a HOMO-LUMO analysis using the Gaussian suite of programs, a widely used software package in computational chemistry.[1][8]

Step 1: Molecular Structure Generation

  • Construct the 3D structures of both the s-cis and s-trans conformers of 1-methoxy-1,3-butadiene using a molecular modeling program such as GaussView.

Step 2: Geometry Optimization and Frequency Calculation

  • Perform a geometry optimization to find the lowest energy conformation for each isomer.

  • Follow this with a frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

A typical Gaussian input file for a geometry optimization and frequency calculation at the B3LYP/6-31G(d) level of theory would be structured as follows:[9][10][11]

Step 3: Molecular Orbital Analysis

  • From the output of the calculation, the energies of all molecular orbitals, including the HOMO and LUMO, can be extracted.

  • The checkpoint file (.chk) generated by Gaussian can be used with GaussView to visualize the 3D shapes of the HOMO and LUMO.[6][12]

Diagram of the Computational Workflow:

Computational Workflow A 1. Molecular Structure Generation (s-cis & s-trans) B 2. Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) A->B Input Structure C 3. Frequency Calculation (Confirm Minimum Energy) B->C Optimized Geometry D 4. Molecular Orbital Analysis (Extract Energies & Visualize Orbitals) C->D Verified Minimum E 5. Data Interpretation (Reactivity Prediction) D->E HOMO/LUMO Data

Caption: A generalized workflow for the computational analysis of molecular orbitals.

Analysis of 1-Methoxy-1,3-butadiene Frontier Orbitals

Expected Quantitative Data

The following table presents plausible DFT-calculated HOMO and LUMO energies for the s-cis and s-trans conformers of 1-methoxy-1,3-butadiene. These values are illustrative and would be obtained from a computational study as described in the protocol above.

ConformerHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
s-trans-5.850.556.40
s-cis-5.800.606.40

Note: The s-cis conformer is expected to have a slightly higher HOMO energy due to steric interactions that can lead to a slight destabilization of the molecule. The HOMO-LUMO gap is anticipated to be very similar for both conformers as the fundamental electronic structure is largely unchanged.

Visualization of Frontier Orbitals

The visualization of the HOMO and LUMO provides crucial insights into the regioselectivity of reactions.

  • HOMO: For 1-methoxy-1,3-butadiene, the HOMO will show the largest coefficients (lobes) on the terminal carbon atoms, C1 and C4. The electron-donating methoxy group at C1 will further increase the size of the orbital coefficient at C4. This indicates that the C4 position is the most nucleophilic site.

  • LUMO: The LUMO will also have significant coefficients on the terminal carbons, but with a different phase relationship.

Diagram of FMO Interaction in a Diels-Alder Reaction:

FMO Interaction cluster_diene 1-Methoxy-1,3-butadiene (Diene) cluster_dienophile Maleic Anhydride (Dienophile) Diene_HOMO HOMO Dienophile_LUMO LUMO Diene_HOMO->Dienophile_LUMO Primary Interaction (Normal Electron Demand) Diene_LUMO LUMO Dienophile_HOMO HOMO Dienophile_HOMO->Diene_LUMO Secondary Interaction

Caption: Frontier Molecular Orbital interactions in a normal-demand Diels-Alder reaction.

Application: Predicting Regioselectivity in the Diels-Alder Reaction

The FMO analysis of 1-methoxy-1,3-butadiene is particularly powerful in predicting the regioselectivity of its Diels-Alder reactions with unsymmetrical dienophiles. For a normal electron-demand Diels-Alder reaction, the primary interaction is between the HOMO of the diene and the LUMO of the dienophile.[12]

Consider the reaction of 1-methoxy-1,3-butadiene with maleic anhydride, a common dienophile. The reaction is highly regioselective. The largest coefficient of the HOMO of 1-methoxy-1,3-butadiene is at C4, and the largest coefficient of the LUMO of an unsymmetrical dienophile will be on one of its sp² carbons. The reaction will proceed in a way that maximizes the overlap of the orbitals with the largest coefficients. This typically leads to the formation of the "ortho" or "para" constitutional isomers, with the "meta" isomer being disfavored.[12]

Conclusion

The HOMO-LUMO analysis of 1-methoxy-1,3-butadiene provides a robust framework for understanding and predicting its chemical reactivity. The electron-donating methoxy group significantly influences the energy and distribution of the frontier molecular orbitals, enhancing the diene's nucleophilicity and controlling the regiochemical outcome of its reactions. By employing computational methods such as Density Functional Theory, researchers and drug development professionals can gain detailed insights into the electronic structure of this versatile building block, enabling the rational design of synthetic strategies and the development of novel molecular entities. The principles and protocols outlined in this guide serve as a valuable resource for leveraging FMO theory in practical applications.

References

  • Master Organic Chemistry. (2018, November 5). Regiochemistry In the Diels-Alder Reaction. [Link]

  • Jhaa, G. (2023, January 2). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa [Video]. YouTube. [Link]

  • Kula, K., & Kuś, E. (2025, September 15). In Silico Study About Substituent Effects, Electronic Properties, and the Biological Potential of 1,3-Butadiene Analogues. International Journal of Molecular Sciences, 26(18), 8983. [Link]

  • Leddin, E. M. (n.d.). Gaussian Input Files. Computational Chemistry Resources. [Link]

  • Master Organic Chemistry. (2017, May 12). s-cis and s-trans Conformations of Dienes. [Link]

  • Pogorelov, T. V., & Hallock, M. (2020, June 18). Tutorial - Quantum Chemistry - Intro to Gaussian I. School of Chemical Sciences KB. [Link]

  • Rivero, U., Meuwly, M., & Willitsch, S. (2017). A computational study of the Diels-Alder reactions between 2,3-dibromo-1,3-butadiene and maleic anhydride. Chemical Physics Letters, 684, 338-344. [Link]

  • University of Calgary. (n.d.). Ch 10: Bonding in Dienes. [Link]

  • YouTube. (2021, December 3). How to draw HOMO and LUMO in GaussView using Gaussian output file. [Link]

  • YouTube. (2023, August 28). How to Create Input file for Gaussian 09 Calculation and Geometry Optimization. [Link]

  • Zipse, H. (n.d.). Gaussian Input Files. Group of Prof. Hendrik Zipse. [Link]

  • Brainly. (2023, June 25). When the relative energies of the s-cis and s-trans conformers of 1,3-butadiene are compared, one finds. [Link]

  • GitHub. (2014, April 28). Generation of Gaussian 09 Input Files for the Computation of 1H and 13C NMR Chemical Shifts of Structures from a Spartan'14 Conformational Search. [Link]

  • Medium. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. [Link]

  • NeuroQuantology. (2020). HOMO-LUMO Energies and Geometrical Structures Effecton Corrosion Inhibition for Organic Compounds Predict by DFT and PM3 Methods. [Link]

  • ResearchGate. (2005, April). Methoxy group conformation effects on 13C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene. [Link]

  • ResearchGate. (n.d.). Gaussian input files (saved as .gjf files) for: (a) Geometry optimization. [Link]

  • Sciforum. (n.d.). Reaction Mechanism of Polar Diels-Alder Reactions between 3-Nitrofuran and different Dienes. A Theoretical Study. [Link]

  • Wikipedia. (n.d.). Frontier molecular orbital theory. [Link]

  • YouTube. (2023, October 3). How to Calculate HOMO LUMO Energy Gap. [Link]

  • YouTube. (2025, July 7). DFT Analysis Using Gaussian & GaussView: HOMO-LUMO, Optimization, Frequencies & UV-Vis Analysis. [Link]

  • IRJEdT. (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. [Link]

  • AIMS Press. (2022, August 5). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. [Link]

  • CONICET. (n.d.). Ab-initio and DFT calculations on molecular structure, NBO, HOMO–LUMO study and a new vibrational. [Link]

  • YouTube. (2014, June 3). CompChem.05.01 Density Functional Theory: Fundamentals. [Link]

  • YouTube. (2022, June 15). Density Functional Theory Part 1/ DFT / introduction of computational chemistry. [Link]

  • ThaiJo. (2022, March 28). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and. [Link]

  • ChemRxiv. (n.d.). A new parameterization of the DFT/CIS method with applications to core-level spectroscopy. [Link]

  • arXiv.org. (2025, September 10). Configuration-interaction calculations with density-functional theory molecular orbitals for modeling valence- and core-excited states in molecules. [Link]

  • MDPI. (2024, January 20). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. [Link]

  • MDPI. (2025, September 24). Reactivity and Stereoselectivity in the Inverse-Electron-Demand Diels–Alder Reaction of 1-Aza-1,3-Butadiene. [Link]

  • MDPI. (2023, February 25). DFT and ONIOM Simulation of 1,3-Butadiene Polymerization Catalyzed by Neodymium-Based Ziegler–Natta System. [Link]

  • PMC. (2020, June 20). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. [Link]

  • PMC. (n.d.). Origins of Regioselectivity of Diels–Alder Reactions for the Synthesis of Bisanthraquinone Antibiotic BE-43472B. [Link]

  • MDPI. (2024, January 22). (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. [Link]

  • ResearchGate. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. [Link]

  • ResearchGate. (n.d.). HOMO/LUMO and HOMO−1/LUMO+1 energies of the title compound calculated.... [Link]

  • ResearchGate. (n.d.). 2-METHOXY-1,3-BUTADIENE. [Link]

  • Scribd. (n.d.). Intro to Gaussian for Beginners. [Link]

  • Swinburne University of Technology. (2005, September 28). Coexistence of 1,3-butadiene conformers in ionization energies and Dyson orbitals. [Link]

  • YouTube. (2024, October 4). Huckel Molecular Orbital Theory for 1,3-Butadiene. [Link]

  • YouTube. (2025, September 5). Molecular Orbitals of 1,3-butadiene (HOMO and LUMO). [Link]

  • YouTube. (2025, December 14). HOMO–LUMO, Energy Gap, Chemical Descriptors, Gaussian, WebMO. [Link]

Sources

Foundational

Introduction: The Principle of Resonance in Conjugated Systems

An In-Depth Technical Guide to the Resonance Structures of 1-Methoxy-1,3-butadiene This guide provides a comprehensive examination of the resonance structures of 1-methoxy-1,3-butadiene, a molecule of significant interes...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Resonance Structures of 1-Methoxy-1,3-butadiene

This guide provides a comprehensive examination of the resonance structures of 1-methoxy-1,3-butadiene, a molecule of significant interest in synthetic organic chemistry. We will dissect the electronic delocalization within this electron-rich diene, analyze the stability of its various resonance contributors, and explore the implications for its chemical reactivity. This analysis is grounded in the fundamental principles of resonance theory, supported by computational insights valuable for researchers, scientists, and professionals in drug development.

Resonance is a foundational concept in chemistry used to describe the delocalization of electrons in molecules that cannot be represented by a single Lewis structure. The actual structure of the molecule, known as the resonance hybrid, is a weighted average of all its viable resonance contributors. This delocalization imparts additional stability to the molecule, an effect known as resonance energy or delocalization energy. In conjugated systems like 1,3-butadiene, the overlapping p-orbitals across adjacent single and multiple bonds create a continuous π-system, allowing electrons to move freely across multiple atoms.

The introduction of a substituent, such as a methoxy group (-OCH₃), significantly influences this electronic landscape. The methoxy group is a powerful electron-donating group through resonance (a +R or +M effect) due to the lone pairs on the oxygen atom. This donation of electron density into the butadiene backbone profoundly affects the molecule's stability, electron distribution, and subsequent reactivity.

Delineating the Resonance Structures of 1-Methoxy-1,3-butadiene

The electronic interplay between the electron-donating methoxy group and the conjugated diene system gives rise to several key resonance structures. To analyze their relative contributions to the overall resonance hybrid, we must evaluate their stability based on established principles.[1]

Key Principles for Evaluating Resonance Structure Stability:

  • Octet Rule: Structures where all second-row atoms have a complete octet of electrons are significantly more stable.[2][3]

  • Number of Covalent Bonds: Structures with a greater number of covalent bonds are generally more stable.

  • Charge Separation: Structures with minimal formal charges are more stable. When charges are present, structures with less separation between opposite charges are favored.[4]

  • Electronegativity: If a negative charge is present, it is more stable on a more electronegative atom (e.g., oxygen). If a positive charge is present, it is more stable on a less electronegative atom (e.g., carbon).[1]

Below are the significant resonance contributors for 1-methoxy-1,3-butadiene, starting with the most stable (neutral) structure.

Caption: Key resonance contributors of 1-methoxy-1,3-butadiene.

Analysis of Contributors:

StructureKey FeaturesRelative StabilityRationale
I Neutral molecule, all atoms have a complete octet.Most Stable (Major Contributor) Satisfies the octet rule for all atoms with no formal charge separation. This is the ground-state representation.
II Charge separation present (+ on O, - on C3). Oxygen has a positive formal charge but maintains its octet.Minor Contributor The presence of charge separation makes it less stable than Structure I. Placing a positive charge on the highly electronegative oxygen atom is unfavorable. However, all second-row atoms still possess a complete octet.[2]
III Charge separation present (+ on O, - on C5). Oxygen has a positive formal charge but maintains its octet.Minor Contributor Similar to Structure II, this contributor is destabilized by charge separation and a positive charge on oxygen. The greater separation of charge compared to Structure II may slightly decrease its contribution.

There are other potential resonance structures, such as those with an incomplete octet on a carbon atom (a carbocation). These are considered the least stable contributors and have a negligible impact on the resonance hybrid. For example, a structure with a positive charge on C2 or C4 would have an incomplete octet, rendering it highly unstable compared to structures I, II, and III where all atoms satisfy the octet rule.[1][5][6]

Implications for Reactivity: The Electron-Rich Diene

The resonance hybrid of 1-methoxy-1,3-butadiene has a significant partial negative charge at the C3 and C5 positions, as suggested by contributors II and III. This increased electron density makes the molecule a highly nucleophilic, or "electron-rich," diene.

This characteristic is paramount in predicting its reactivity, particularly in pericyclic reactions like the Diels-Alder cycloaddition.[7] The electron-donating nature of the methoxy group enhances the energy of the diene's Highest Occupied Molecular Orbital (HOMO), making it more reactive towards electron-poor dienophiles (alkenes or alkynes with electron-withdrawing groups).[8] This enhanced reactivity often allows these reactions to proceed under milder conditions than with unsubstituted butadiene.[8] Furthermore, the localization of electron density dictates the regioselectivity of the reaction, providing a powerful tool for synthetic chemists.[8][9]

Protocol: Computational Analysis of Electron Distribution

To provide a quantitative, self-validating assessment of the electronic properties derived from resonance theory, a computational analysis using Density Functional Theory (DFT) is proposed. This protocol allows for the visualization of the molecular orbitals and the electrostatic potential surface, confirming the electron-rich nature of the diene.

Caption: Workflow for computational analysis of 1-methoxy-1,3-butadiene.

Step-by-Step Methodology:

  • Structure Generation: Construct the 3D model of (1E)-1-methoxybuta-1,3-diene using a molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization:

    • Causality: An unoptimized structure does not represent a stable state. Geometry optimization is performed to find the lowest energy conformation of the molecule.

    • Protocol: Submit the structure for a geometry optimization calculation using a DFT functional and basis set (e.g., B3LYP/6-31G(d)), a standard combination for organic molecules.[9]

  • Vibrational Frequency Analysis:

    • Causality: This step validates the optimized structure. A true energy minimum on the potential energy surface will have no imaginary frequencies.

    • Protocol: Perform a frequency calculation at the same level of theory used for optimization. Confirm the absence of imaginary frequencies.

  • Electronic Property Calculation:

    • Causality: This single-point energy calculation generates the final, high-quality wavefunction needed to analyze molecular orbitals and electron density.

    • Protocol: Using the optimized geometry, run a single-point energy calculation. Ensure the output generates data for molecular orbitals and the electrostatic potential.

  • Data Visualization and Analysis:

    • HOMO Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO). The largest lobes of the HOMO indicate the sites most likely to act as nucleophiles. For 1-methoxy-1,3-butadiene, these are expected to be on the terminal carbon (C5).

    • Electrostatic Potential (ESP) Map: Generate an ESP map. Regions of high electron density (nucleophilic sites) will be colored red, while regions of low electron density (electrophilic sites) will be colored blue. This map will visually confirm the negative potential around the diene's carbon backbone, consistent with the predictions from resonance theory.

Conclusion

The chemical behavior of 1-methoxy-1,3-butadiene is a direct consequence of its electronic structure, which is best described as a resonance hybrid. While the neutral Lewis structure is the single largest contributor, the charge-separated contributors that arise from the electron-donating methoxy group accurately predict the molecule's identity as an electron-rich diene. This nucleophilic character is key to its utility in organic synthesis, particularly in controlling the rate and regioselectivity of Diels-Alder reactions. The synergy between qualitative resonance theory and quantitative computational analysis provides a robust framework for understanding and predicting the reactivity of this and other conjugated systems in complex chemical research and development.

References

  • ResearchGate. (n.d.). Methoxy group conformation effects on 13C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene. Available at: [Link]

  • Doubtnut. (n.d.). Which of the following resonating structures of 1-methoxy-1,3-butadiene is least stable ?. Available at: [Link]

  • Toppr. (n.d.). Which of the following resonating structures of 1-methoxy-1, 3-butadiene is least stable?. Available at: [Link]

  • Filo. (2025, December 24). Which of the following resonating structure of 1-Methoxy-1,3-butadiene is least stable?. Available at: [Link]

  • YouTube. (2023, April 5). Which of the following resonating structures of 1-methoxy-1, 3-butadiene is least stable ? (1) (. Available at: [Link]

  • Filo. (2025, December 13). Which one of the following resonating structure of 1-methoxy-1,3-butadien... Available at: [Link]

  • SpectraBase. (n.d.). 1-Methoxy-1,3-butadiene - Optional[1H NMR] - Spectrum. Available at: [Link]

  • Sciforum. (n.d.). Reaction Mechanism of Polar Diels-Alder Reactions between 3-Nitrofuran and different Dienes. A Theoretical Study. Available at: [Link]

  • Filo. (2025, December 12). Which of the following resonating structures of 1-methoxy-1, 3-butadiene ... Available at: [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Available at: [Link]

  • ResearchGate. (n.d.). Diels-Alder reaction between 1-methoxy 1,3butadiene (1) and methyl acrylate (2). Available at: [Link]

  • YouTube. (2024, September 1). For 1-methoxy-1, 3-butadiene, which of the following resonating structure is least stable?. Available at: [Link]

  • Brainly.in. (2022, May 21). Which of the following resonating structures of 1 - methoxy - 1, 3 - butadiene is least stable? a.-CH2 - CH -. Available at: [Link]

  • PubChem. (n.d.). 1-Methoxy-1,3-butadiene. Available at: [Link]

  • PMC. (n.d.). Factors Controlling the Diels–Alder Reactivity of Hetero‐1,3‐Butadienes. Available at: [Link]

  • University of Calgary. (n.d.). The delocalization energy of butadiene. Available at: [Link]

  • YouTube. (2022, December 29). Which one of the following resonating structures of 1-methoxy-1, 3-butadiene is least stable? (A).... Available at: [Link]

  • YouTube. (2020, July 26). Which of the following resonating structures of 1-methoxy-1,3-butadiene is least stable ?. Available at: [Link]

  • MDPI. (2024, January 22). (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. Available at: [Link]

  • PMC. (2022, March 11). Spectroscopic and Computational Characterization of 2-Aza-1,3-butadiene, a Molecule of Astrochemical Significance. Available at: [Link]

  • ResearchGate. (n.d.). 2-METHOXY-1,3-BUTADIENE. Available at: [Link]

Sources

Exploratory

A Theoretical and Computational Guide to the Reactivity of 1-Methoxy-1,3-butadiene

Introduction: The Versatile Role of 1-Methoxy-1,3-butadiene in Synthesis 1-Methoxy-1,3-butadiene is a highly valuable reagent in organic synthesis, primarily recognized for its role as an electron-rich diene in pericycli...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile Role of 1-Methoxy-1,3-butadiene in Synthesis

1-Methoxy-1,3-butadiene is a highly valuable reagent in organic synthesis, primarily recognized for its role as an electron-rich diene in pericyclic reactions.[1] Its utility is particularly pronounced in the Diels-Alder reaction, a powerful method for constructing six-membered rings with significant stereochemical and regiochemical control.[1] The presence of the methoxy group, a potent electron-donating group (EDG), fundamentally alters the electronic properties of the butadiene core. This modification enhances its reactivity towards electron-deficient dienophiles, making it a cornerstone in the synthesis of complex natural products and pharmaceutical agents.[2]

This technical guide provides an in-depth exploration of the reactivity of 1-methoxy-1,3-butadiene from a theoretical and computational perspective. We will dissect the molecule's conformational preferences, electronic structure, and its behavior in the context of the Diels-Alder reaction. By leveraging the principles of computational chemistry, we can move beyond empirical observations to a predictive understanding of reaction outcomes, a critical capability for professionals in chemical research and drug development.[3]

Part 1: Foundational Principles—Conformational and Electronic Structure

A molecule's reactivity is intrinsically linked to its three-dimensional shape and the distribution of its electrons. Before we can accurately predict how 1-methoxy-1,3-butadiene behaves in a reaction, we must first understand its ground-state properties.

The Conformational Landscape: Adopting the Reactive Shape

The Diels-Alder reaction requires the diene to adopt an s-cis conformation, where the double bonds are on the same side of the connecting single bond. Rotation around this C2-C3 bond interconverts the more stable s-trans conformer and the reactive s-cis conformer. Additionally, rotation is possible around the C1-O bond. Theoretical calculations, such as ab initio methods, have confirmed that for the methoxy group, planar conformations (s-syn and s-anti) are favored.[4]

The choice to perform these calculations is causal; understanding the energy penalty to access the reactive s-cis conformer is crucial for predicting reaction kinetics. A high energy barrier would suggest a slower reaction. Computational methods provide a quantitative measure of this energetic landscape.

G cluster_0 s-trans Conformer (More Stable) cluster_1 s-cis Conformer (Reactive) a a b b a->b Rotational Energy Barrier b->a caption Fig. 1: Conformational equilibrium of 1-methoxy-1,3-butadiene.

Caption: Conformational equilibrium between the stable s-trans and reactive s-cis forms.

Table 1: Calculated Relative Energies of 1-Methoxy-1,3-butadiene Conformers

Conformer Computational Method Relative Energy (kcal/mol)
s-trans 6-31G* 0.00 (Reference)

| s-cis | 6-31G* | +2.5 - 3.5 |

Note: Energy values are typical ranges found in computational studies. The rotational barrier enables rapid conversion between isomers at room temperature.[5]

Electronic Structure and Frontier Molecular Orbital (FMO) Theory

The methoxy group enriches the π-system of the diene through resonance, increasing the electron density at carbons 2 and 4. This is a key factor in its heightened reactivity. The most stable resonance structures are those where all atoms have a complete octet.[6] Structures involving charge separation are less stable but illustrate the electron-donating nature of the oxygen atom.[6][7][8]

To rationalize the reactivity in pericyclic reactions, we turn to Frontier Molecular Orbital (FMO) theory.[9][10] This model simplifies the complex orbital interactions to the most significant ones: the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[10][11]

In a normal-electron-demand Diels-Alder reaction, the diene acts as the nucleophile. The electron-donating methoxy group raises the energy of the diene's HOMO. This reduces the energy gap between the diene's HOMO and the dienophile's LUMO, leading to a stronger interaction and a lower activation barrier for the reaction.[2][3]

FMO_Interaction cluster_diene 1-Methoxy-1,3-butadiene (Diene) cluster_dienophile Dienophile (e.g., Methyl Acrylate) diene_homo HOMO (High Energy) diene_lumo LUMO phile_lumo LUMO (Low Energy) diene_homo->phile_lumo   Dominant Interaction   (Small Energy Gap) phile_homo HOMO caption Fig. 2: FMO diagram for a normal-demand Diels-Alder reaction.

Caption: FMO diagram illustrating the key HOMO-LUMO interaction.

Part 2: Predicting Reactivity in Diels-Alder Reactions

With a foundational understanding of its structure, we can now apply theoretical principles to predict the outcome of the Diels-Alder reaction.

Regioselectivity: The "Ortho-Para" Rule

When both the diene and dienophile are unsymmetrical, the question of regioselectivity arises—which constitutional isomer will be the major product?[12] For 1-substituted dienes like 1-methoxy-1,3-butadiene, the reaction generally favors the "ortho" (1,2-disubstituted) adduct over the "meta" (1,3-disubstituted) adduct.[1][12]

FMO theory provides a robust explanation for this phenomenon. The regiochemistry is controlled by the interaction between the atoms with the largest orbital coefficients in the respective frontier orbitals.[1] For 1-methoxy-1,3-butadiene, the HOMO has the largest coefficient at the C4 position. For a typical electron-withdrawing dienophile (like methyl acrylate), the LUMO has its largest coefficient at the β-carbon (C2 of the acrylate). The preferential bonding between these two centers leads directly to the "ortho" product.

Regioselectivity cluster_reactants cluster_pathways cluster_products R 1-Methoxy-1,3-butadiene + Methyl Acrylate Ortho Ortho Pathway (Favored) R->Ortho Lower Ea Meta Meta Pathway (Disfavored) R->Meta Higher Ea P_Ortho 1,2-Adduct ('Ortho') Ortho->P_Ortho P_Meta 1,3-Adduct ('Meta') Meta->P_Meta caption Fig. 3: Regiochemical pathways for the Diels-Alder reaction.

Caption: Regiochemical pathways determined by transition state energy.

Stereoselectivity: The Endo Rule

The Diels-Alder reaction is also stereospecific, but when the dienophile has substituents with π-character, a preference for one stereoisomer over another (stereoselectivity) is observed. The endo transition state, where the dienophile's substituent is oriented under the diene, is often kinetically favored over the exo transition state.[1] This preference, known as the Alder-Stein or "endo rule," is attributed to favorable secondary orbital interactions between the substituent's p-orbitals and the orbitals of the C2 and C3 atoms of the diene. While the exo product is typically more thermodynamically stable, the lower activation barrier for the endo pathway makes it the major product under kinetic control.

Part 3: A Practical Guide to a Computational Workflow

To translate these theories into actionable predictions, we can establish a self-validating computational protocol. This workflow allows researchers to reliably calculate activation barriers and predict the major product of a proposed Diels-Alder reaction.

Objective: Predict the kinetic product of the reaction between (E)-1-methoxy-1,3-butadiene and methyl acrylate.

Experimental Protocol: A Step-by-Step Computational Analysis
  • Software and Methodology Selection:

    • Software: Utilize a quantum chemistry package like Gaussian, ORCA, or Spartan.[13]

    • Method: Employ Density Functional Theory (DFT), which offers a good balance of accuracy and computational cost. The B3LYP functional with the 6-31G(d) basis set is a common and reliable starting point for geometry optimizations.[14] For more accurate transition state energies, a functional like M06-2X may be used.[15]

    • Causality: The choice of DFT is deliberate. It captures electron correlation effects, which are crucial for accurately describing bond-forming and bond-breaking processes in transition states, at a fraction of the cost of high-level ab initio methods.

  • Reactant and Product Optimization:

    • Construct 3D models of the reactants (1-methoxy-1,3-butadiene in the s-cis form and methyl acrylate) and the four potential products (ortho-endo, ortho-exo, meta-endo, meta-exo).

    • Perform a geometry optimization and frequency calculation for each molecule.

    • Trustworthiness Check: A successful optimization is confirmed by the absence of imaginary frequencies, verifying the structure is a true energy minimum.

  • Transition State (TS) Location:

    • For each of the four possible pathways, build an estimated transition state structure.

    • Use a TS optimization algorithm (e.g., Berny optimization with opt=ts) to locate the saddle point on the potential energy surface.

    • Trustworthiness Check: A valid transition state must have exactly one imaginary frequency. This frequency corresponds to the atomic motion along the reaction coordinate (i.e., the C-C bonds being formed).

  • Transition State Validation:

    • Perform an Intrinsic Reaction Coordinate (IRC) calculation for each located TS.[16]

    • Trustworthiness Check: The IRC calculation must connect the transition state downhill to the correct reactants on one side and the corresponding product on the other. This is a non-negotiable step to validate that the TS corresponds to the reaction of interest.

  • Energy Analysis and Product Prediction:

    • Calculate the Gibbs free energy of activation (ΔG‡) for each pathway: ΔG‡ = G(TS) - G(Reactants).

    • The pathway with the lowest ΔG‡ is the kinetically favored pathway, and its corresponding product will be the major product of the reaction under kinetic control.

    • Summarize the results in a table for clear comparison.

Workflow A 1. Model Building (Reactants, Products) B 2. Geometry Optimization & Freq. Calculation A->B C Check: 0 Imaginary Frequencies? B->C C->B No (Re-optimize) D 3. Transition State Search (e.g., opt=ts) C->D Yes E Check: 1 Imaginary Frequency? D->E E->D No (Refine TS guess) F 4. IRC Calculation E->F Yes G Check: Connects Reactants & Products? F->G G->D No (Incorrect TS) H 5. Calculate ΔG‡ and ΔGrxn G->H Yes I Predict Major Product (Lowest ΔG‡) H->I caption Fig. 4: A self-validating computational workflow for reaction prediction.

Caption: A self-validating computational workflow for reaction prediction.

Table 2: Hypothetical DFT Results for the Reaction with Methyl Acrylate

Pathway Relative ΔG‡ (kcal/mol) Predicted Outcome
Ortho-Endo 0.0 Major Product
Ortho-Exo +1.8 Minor Product
Meta-Endo +3.5 Minor Product

| Meta-Exo | +4.2 | Trace Product |

Conclusion

Theoretical and computational studies provide an indispensable framework for understanding and predicting the reactivity of 1-methoxy-1,3-butadiene. By applying foundational concepts like conformational analysis and Frontier Molecular Orbital theory, we can rationalize its high reactivity and the governing principles of regioselectivity and stereoselectivity in its cornerstone reaction, the Diels-Alder cycloaddition. The outlined computational workflow offers a practical, reliable, and self-validating protocol for researchers to predict reaction outcomes with a high degree of confidence. This predictive power is invaluable, enabling more efficient experimental design and accelerating the discovery and development of new molecules in the pharmaceutical and materials science industries.

References

  • ResearchGate. (n.d.). Methoxy group conformation effects on 13C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene | Request PDF. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 5). Regiochemistry In the Diels-Alder Reaction. Retrieved from [Link]

  • Undergraduate Research Web Showcase 2020. (2020, April 1). #6-S Computational Chemistry for Reactivity Prediction and Visualizing Molecular Orbitals. Retrieved from [Link]

  • ResearchGate. (n.d.). Diels-Alder reaction between 1-methoxy 1,3butadiene (1) and methyl acrylate (2). Retrieved from [Link]

  • Sciforum. (n.d.). Reaction Mechanism of Polar Diels-Alder Reactions between 3-Nitrofuran and different Dienes. A Theoretical Study. Retrieved from [Link]

  • MDPI. (2002, April 25). Chemical Reactivity as Described by Quantum Chemical Methods. Retrieved from [Link]

  • ACS Publications. (2025, December 9). Designing the Fastest Diels–Alder Reaction: A Collaborative Miniature Research Project for Undergraduate Computational Chemistry. Journal of Chemical Education. Retrieved from [Link]

  • Bentham Science Publishers. (2022, October 1). A Theoretical Evaluation of the Behavior of Nitrosoamidine upon Reacting with Methoxy Butadiene as Potential Heterodiene or Heterodienophile. Retrieved from [Link]

  • NIST. (n.d.). (E)-1-Methoxy-1,3-butadiene. NIST Chemistry WebBook. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. Retrieved from [Link]

  • Toppr. (n.d.). Which of the following resonating structures of 1-methoxy-1,3-butadiene is least stable ?. Retrieved from [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Derivatives of 1-methoxy-3-trimethylsilyloxy-1,3-butadiene for Diels-Alder reactions. Journal of the American Chemical Society. Retrieved from [Link]

  • Doubtnut. (2020, April 26). Which of the following resonating structure of 1-Methoxy-1,3-butadiene is least stable?. Retrieved from [Link]

  • Wikipedia. (n.d.). Frontier molecular orbital theory. Retrieved from [Link]

  • Filo. (2025, December 24). Which of the following resonating structure of 1-Methoxy-1,3-butadiene is least stable?. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, March 19). 2.02: LFT and Frontier Molecular Orbital Theory. Retrieved from [Link]

  • Chinese Chemical Society. (2008, July 2). Regioselectivity of 1,3-Butadiene Diels-Alder Cycloaddition to C59XH (X=N, B). Retrieved from [Link]

  • ACS Publications. (n.d.). Diels-Alder reactions of trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene. Journal of the American Chemical Society. Retrieved from [Link]

  • The LAIR at East Texas A&M. (n.d.). Computational Analysis of the Synthesis of Hydrogels using the Diels Alder Reaction. Retrieved from [Link]

  • Wallace, T. (n.d.). Pericyclic Reactions. Retrieved from [Link]

  • PMC. (2022, February 18). Reactivity and kinetics of 1,3-butadiene under ultraviolet irradiation at 254 nm. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: A Guide to 1-Methoxy-1,3-butadiene in Diels-Alder Reactions

Prepared for: Researchers, Scientists, and Drug Development Professionals This document provides a detailed technical guide on the application of 1-methoxy-1,3-butadiene in Diels-Alder reactions. It combines theoretical...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the application of 1-methoxy-1,3-butadiene in Diels-Alder reactions. It combines theoretical principles with practical, field-proven protocols to empower researchers in the synthesis of complex cyclic systems.

Introduction: The Strategic Advantage of an Activated Diene

The Diels-Alder reaction is a cornerstone of modern organic synthesis, renowned for its power to form six-membered rings with exceptional stereochemical and regiochemical control.[1][2][3] This [4+2] cycloaddition provides a direct pathway to complex architectures found in numerous natural products and pharmaceutical agents.[2][4][5]

Within the vast arsenal of dienes available to chemists, 1-methoxy-1,3-butadiene stands out as a particularly strategic reagent. As an electron-rich diene, the methoxy group profoundly influences its reactivity in several advantageous ways:[5][6]

  • Enhanced Reactivity: The electron-donating nature of the methoxy group significantly increases the diene's nucleophilicity, accelerating its reaction with electron-poor dienophiles and often enabling the reaction to proceed under milder conditions.[5]

  • Predictable Regiocontrol: The substituent dictates the electronic properties of the diene, leading to highly predictable and selective formation of a single major regioisomer when reacted with unsymmetrical dienophiles.[5][7][8]

  • Versatile Synthetic Handle: The resulting cycloadduct is a vinyl ether, a valuable intermediate that can be readily hydrolyzed under mild acidic conditions to furnish a cyclohexenone core, a common motif in synthetic chemistry.[7][9]

This guide will delve into the mechanistic underpinnings of these advantages and provide robust protocols for their practical application.

Mechanistic Insights: Controlling Reactivity and Selectivity

A deep understanding of the underlying electronic principles is critical to leveraging the full potential of 1-methoxy-1,3-butadiene. The reaction's outcomes are governed by Frontier Molecular Orbital (FMO) theory.[10]

Frontier Molecular Orbital (FMO) Theory and Enhanced Reactivity

In a normal-electron-demand Diels-Alder reaction, the key orbital interaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[1][11] The rate of the reaction is inversely proportional to the energy gap between these two orbitals.

The electron-donating methoxy group on 1-methoxy-1,3-butadiene raises the energy of its HOMO. This narrows the HOMO-LUMO energy gap with electron-deficient dienophiles (which possess low-energy LUMOs), leading to a stronger orbital interaction and a significant rate acceleration.[1][6]

The Origin of Regioselectivity

When 1-methoxy-1,3-butadiene reacts with an unsymmetrical dienophile, such as methyl acrylate, two regioisomers ("ortho" and "meta") are possible. The observed high selectivity for the "ortho" (1,2) adduct is a direct consequence of the electronic influence of the methoxy group.[8][12]

The methoxy group increases the electron density at the C1 and C3 positions through resonance, but more importantly, it results in a larger orbital coefficient at the C4 position (the unsubstituted terminus) of the diene's HOMO. For an electron-deficient dienophile like methyl acrylate, the electron-withdrawing ester group polarizes the π-system, resulting in a larger orbital coefficient on the β-carbon of its LUMO. The major product arises from the alignment that maximizes the overlap between the termini with the largest orbital coefficients (C4 of the diene and the β-carbon of the dienophile), leading to the "ortho" product.[5]

FMO_Regioselectivity cluster_diene 1-Methoxy-1,3-butadiene (HOMO) cluster_dienophile Methyl Acrylate (LUMO) cluster_interaction Favorable 'Ortho' Interaction C1_top C2_top pos_c1 C1 label_MeO MeO- Ca_top C1_top->Ca_top C3_top C4_top pos_c4 C4 (Large Coefficient) Cb_top C4_top->Cb_top C1_bot C2_bot C3_bot C4_bot pos_ca label_EWG -CO₂Me pos_cb Cβ (Large Coefficient) Ca_bot Cb_bot interaction_label Major Product Experimental_Workflow Setup Reaction Setup Reagents Add Dienophile & Solvent Setup->Reagents DieneAdd Add 1-Methoxy-1,3-butadiene Reagents->DieneAdd Inert Atmosphere Reaction Thermal or Lewis Acid Conditions DieneAdd->Reaction Monitor Monitor by TLC/GC-MS Reaction->Monitor Stir at specified temp Workup Quench & Aqueous Workup Monitor->Workup Upon completion Hydrolysis Acidic Hydrolysis (Optional) Workup->Hydrolysis To obtain ketone Purify Purification (Chromatography) Workup->Purify To isolate vinyl ether Hydrolysis->Purify Product Characterized Product Purify->Product

Sources

Application

Stereoselectivity of 1-Methoxy-1,3-butadiene cycloadditions

Application Notes & Protocols Topic: Stereoselectivity of 1-Methoxy-1,3-butadiene Cycloadditions Introduction: Harnessing the Power of an Electron-Rich Diene The Diels-Alder reaction, a cornerstone of modern organic synt...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Stereoselectivity of 1-Methoxy-1,3-butadiene Cycloadditions

Introduction: Harnessing the Power of an Electron-Rich Diene

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings.[1][2] The stereochemical outcome of this [4+2] cycloaddition is highly predictable and controllable, making it an invaluable tool in the synthesis of complex natural products and pharmaceutical agents.[1] Within the vast arsenal of dienes available to chemists, 1-methoxy-1,3-butadiene stands out as a particularly useful building block. The presence of the electron-donating methoxy group at the C1 position renders the diene highly nucleophilic, enhancing its reactivity towards electron-deficient dienophiles and often enabling reactions to proceed under mild conditions.[1]

More importantly, the methoxy substituent exerts profound control over the stereoselectivity of the cycloaddition. This guide provides a detailed examination of the theoretical principles governing this selectivity and offers practical, field-proven protocols for its application. We will delve into the nuances of regioselectivity with unsymmetrical dienophiles and the governing principles of endo/exo diastereoselectivity, providing researchers with the foundational knowledge and actionable methods to leverage 1-methoxy-1,3-butadiene in their synthetic endeavors.

Theoretical Framework: Predicting Stereochemical Outcomes

The stereochemical course of a Diels-Alder reaction is not arbitrary; it is dictated by a set of well-established electronic and steric principles. Understanding these principles is paramount for predicting and controlling the structure of the resulting cycloadduct.

Frontier Molecular Orbital (FMO) Theory: The Electronic Driving Force

At its core, the Diels-Alder reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[3][4][5] The electron-donating methoxy group in 1-methoxy-1,3-butadiene raises the energy of its HOMO, decreasing the HOMO-LUMO energy gap with an electron-poor dienophile. This smaller energy gap facilitates a more efficient orbital interaction, leading to a faster reaction rate compared to unsubstituted 1,3-butadiene.[1]

Regioselectivity: The "Ortho" and "Para" Paradigm

When 1-methoxy-1,3-butadiene reacts with an unsymmetrical dienophile, such as methyl acrylate, the formation of two different constitutional isomers (regioisomers) is possible.[6][7] The preferential formation of one isomer over the other is known as regioselectivity.

FMO theory provides a robust model for predicting this outcome. The electron-donating methoxy group influences the electron distribution in the diene's HOMO, resulting in larger orbital coefficients at the C1 and C4 positions. For an electron-deficient dienophile like methyl acrylate, the electron-withdrawing ester group polarizes the π-system, leading to a larger orbital coefficient on the β-carbon in the LUMO. The reaction proceeds through a transition state that maximizes the overlap of the orbitals with the largest coefficients. For a 1-substituted diene, this typically results in the formation of the "ortho" (1,2-substituted) adduct.[6]

Caption: FMO control of regioselectivity.

Diastereoselectivity: The Endo Rule

When 1-methoxy-1,3-butadiene reacts with a cyclic dienophile (e.g., maleic anhydride) or a dienophile with a conjugating electron-withdrawing group, two diastereomeric products, endo and exo, can be formed.[2][8] The "Endo Rule" states that the endo product is typically the major, kinetically-favored product.[9]

This preference is explained by "secondary orbital interactions." In the endo transition state, the π-system of the electron-withdrawing group on the dienophile is oriented towards the developing π-bond of the diene. This geometry allows for a stabilizing overlap between the orbitals of the dienophile's substituent and the orbitals at C2 and C3 of the diene.[2] This secondary interaction lowers the energy of the endo transition state relative to the exo transition state, where such an interaction is absent. It is crucial to note that the exo product is often more thermodynamically stable due to reduced steric hindrance, and under conditions of reversibility (e.g., high temperatures), it may become the major product.[10]

cluster_1 Endo vs. Exo Transition States Reactants 1-Methoxy-1,3-butadiene + Maleic Anhydride Endo_TS Endo Transition State (Lower Energy) Reactants->Endo_TS endo approach Exo_TS Exo Transition State (Higher Energy) Reactants->Exo_TS exo approach Endo_Product Endo Adduct (Kinetic Product) Endo_TS->Endo_Product SOI Secondary Orbital Interaction (Stabilizing) Endo_TS->SOI Exo_Product Exo Adduct (Thermodynamic Product) Exo_TS->Exo_Product

Caption: Endo vs. Exo transition states.

The Role of Lewis Acid Catalysis

Lewis acids are frequently employed to accelerate Diels-Alder reactions and enhance their selectivity.[11][12][13] A Lewis acid, such as aluminum chloride (AlCl₃) or calcium triflate (Ca(OTf)₂), coordinates to a basic site on the dienophile, typically a carbonyl oxygen.[10][12] This coordination dramatically increases the electron-withdrawing ability of the substituent, which has two key consequences:

  • Rate Acceleration: The LUMO energy of the dienophile is significantly lowered, further reducing the HOMO-LUMO energy gap and leading to a substantial increase in the reaction rate.[10][14]

  • Enhanced Selectivity: The polarization of the dienophile's π-system is amplified, leading to larger differences in the LUMO coefficients. This results in higher and more predictable regioselectivity. Similarly, the enhanced electronic effects can increase the energy difference between the endo and exo transition states, often leading to improved endo selectivity.[14]

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Solvents should be appropriately dried when anhydrous conditions are required. If using benzene, be aware that it is a known carcinogen and requires special handling procedures.[15]

Protocol 1: Thermal Cycloaddition with Maleic Anhydride (Demonstration of Endo Selectivity)

This protocol details the classic reaction between 1-methoxy-1,3-butadiene and maleic anhydride, which reliably yields the endo adduct under kinetic control.

Materials:

  • 1-methoxy-1,3-butadiene

  • Maleic anhydride (freshly sublimed for best results)[15]

  • Anhydrous Toluene

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard filtration and crystallization glassware

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add maleic anhydride (e.g., 2.0 g, 20.4 mmol).

  • Solvent Addition: Add 20 mL of anhydrous toluene to the flask. Stir the mixture to dissolve the maleic anhydride.

  • Diene Addition: Slowly add 1-methoxy-1,3-butadiene (e.g., 2.0 g, 23.8 mmol, ~1.1 equivalents) to the stirred solution at room temperature. The reaction can be mildly exothermic.

  • Reaction: Gently heat the mixture to reflux (approx. 110 °C) and maintain for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the flask to room temperature and then place it in an ice bath for 30 minutes to induce crystallization.

  • Filtration: Collect the resulting white crystalline solid by suction filtration. Wash the crystals with a small amount of cold toluene or petroleum ether.[16]

  • Drying & Characterization: Air-dry the product thoroughly on the filter funnel, then transfer to a watch glass to dry to a constant weight.[16][17] Record the mass and melting point. Confirm the endo stereochemistry via ¹H NMR spectroscopy by analyzing the characteristic coupling constants of the bridgehead protons.

Protocol 2: Lewis Acid-Catalyzed Cycloaddition with Methyl Acrylate (Demonstration of Regio- and Stereoselectivity)

This protocol illustrates how a Lewis acid can be used to control the reaction between 1-methoxy-1,3-butadiene and an unsymmetrical dienophile, favoring the "ortho," endo adduct.

Materials:

  • 1-methoxy-1,3-butadiene

  • Methyl acrylate (distilled to remove inhibitors)

  • Aluminum chloride (AlCl₃) or another suitable Lewis acid

  • Anhydrous Dichloromethane (DCM)

  • Three-neck round-bottom flask (100 mL)

  • Dropping funnel

  • Low-temperature thermometer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Dry ice/acetone bath

  • Standard equipment for aqueous workup, extraction, and column chromatography

Procedure:

  • Reaction Setup: Assemble a dry 100 mL three-neck flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of nitrogen.

  • Initial Cooling: Add 40 mL of anhydrous DCM to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Dienophile & Catalyst: Add methyl acrylate (e.g., 1.5 g, 17.4 mmol) to the cold DCM. While stirring vigorously, slowly add aluminum chloride (e.g., 2.3 g, 17.2 mmol, ~1.0 equivalent) in small portions. Stir the resulting slurry for 15 minutes at -78 °C to allow for complexation.

  • Diene Addition: Add 1-methoxy-1,3-butadiene (e.g., 1.6 g, 19.0 mmol, ~1.1 equivalents) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at -78 °C for 3-4 hours.

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution while the flask is still in the cold bath.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM (2 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude product by flash column chromatography on silica gel. Analyze the purified product by ¹H NMR to determine the regiochemical ("ortho" vs. "meta") and diastereochemical (endo vs. exo) ratios.

cluster_2 Experimental Workflow: Lewis Acid Catalysis Setup 1. Assemble & Dry Glassware (Inert Atmosphere) Cool 2. Add DCM & Cool to -78 °C Setup->Cool Complex 3. Add Dienophile, then Lewis Acid (AlCl₃) Cool->Complex Add_Diene 4. Add 1-Methoxy-1,3-butadiene (Dropwise) Complex->Add_Diene React 5. Stir at -78 °C for 3-4h Add_Diene->React Quench 6. Quench with aq. NaHCO₃ React->Quench Workup 7. Warm, Separate Layers, Extract with DCM Quench->Workup Isolate 8. Dry, Filter, Concentrate Workup->Isolate Purify 9. Column Chromatography Isolate->Purify Analyze 10. NMR Analysis (Regio-/Stereo-ratios) Purify->Analyze

Caption: Experimental workflow for Lewis Acid Catalysis.

Summary of Expected Outcomes

The choice of reaction conditions has a predictable and significant impact on the outcome of cycloadditions with 1-methoxy-1,3-butadiene.

DienophileConditionsMajor RegioisomerExpected Endo:Exo RatioRelative Rate
Maleic AnhydrideThermal (Toluene, reflux)N/A (Symmetric)>95:5 (Kinetically controlled)Moderate
Methyl AcrylateThermal (Toluene, reflux)"Ortho"~70:30 to 85:15Slow
Methyl AcrylateLewis Acid (AlCl₃, -78 °C)"Ortho">95:5Very Fast

References

  • Organic Syntheses Procedure, Org. Synth. 1977, 57, 86, DOI: 10.15227/orgsyn.057.0086.
  • García, J. I., et al. (2002). Electrostatic Interactions between Substituents as Regioselectivity Control Elements in Diels−Alder Cycloadditions. A DFT Study of Cycloadditions of 1-Methoxy-4-trimethylsiloxy Dienes with Acrylonitrile. The Journal of Organic Chemistry.
  • Herrera, B., et al. (2017). Reaction Mechanism of Polar Diels-Alder Reactions between 3-Nitrofuran and different Dienes. A Theoretical Study. Sciforum.
  • Jones, W. J., & Wise, L. E. (1948). Note on the Preparation of 1-Methoxy-1,3-butadiene. Canadian Journal of Research.
  • Molecular Orbitals in the Diels-Alder Reaction. UC Santa Barbara Chemistry.
  • Ashenhurst, J. (2018). Regiochemistry In the Diels-Alder Reaction. Master Organic Chemistry.
  • Application Notes and Protocols: 3-Methoxy-1,3-butadiene in Diels-Alder Cycloadditions. Benchchem.
  • Zinjurte, K., et al. Diels-Alder reaction between 1-methoxy 1,3butadiene (1) and methyl acrylate (2).
  • Frontier molecular orbital theory. Wikipedia.
  • Diels–Alder reaction. Wikipedia.
  • Description of the mechanism of the Diels-Alder reaction as a pericyclic movement of six electrons. CHEM 330 Topics.
  • Diels-Alder Reaction. University of Regensburg.
  • Sakata, K., & Fujimoto, H.
  • Domingo, L. R., & Ríos-Gutiérrez, M. (2020). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Molecules.
  • Diels-Alder Reactions. Chemistry LibreTexts.
  • van der Heijden, F. J., et al. (2021). Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table. Chemistry – A European Journal.
  • Rules of the Diels–Alder Reaction. Chemistry LibreTexts.
  • Kumar, A., & Nair, V. (2020). Lewis acid catalyst system for Diels–Alder reaction. Journal of Chemical Sciences.
  • Chemistry 3719L – Week 12 Diels-Alder Cycloaddition. University of Lethbridge.
  • Ramiah, S. (2024). Dield-Alder_Lab Report 1. Scribd.

Sources

Method

Application Notes & Protocols: A Novel, Multi-Step Approach to Substituted Anilines from 1-Methoxy-1,3-butadiene

Introduction: Reimagining Aniline Synthesis for Modern Drug Discovery Substituted anilines are a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of pharmaceuticals, from oncology ag...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Reimagining Aniline Synthesis for Modern Drug Discovery

Substituted anilines are a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of pharmaceuticals, from oncology agents to antivirals.[1] The strategic placement of substituents on the aniline ring is a critical determinant of a drug candidate's efficacy, selectivity, and pharmacokinetic profile. Consequently, the development of versatile and efficient synthetic routes to novel aniline derivatives is of paramount importance to the drug development pipeline.

Traditionally, the synthesis of substituted anilines has relied on methods such as the reduction of nitroaromatics or cross-coupling reactions.[1] While effective, these methods can sometimes be limited by functional group tolerance, precursor availability, or harsh reaction conditions. This application note details a novel, multi-step synthetic strategy for the preparation of substituted anilines commencing from the readily available and highly reactive diene, 1-methoxy-1,3-butadiene.

This protocol leverages a sequence of well-established yet strategically combined reactions, including an Aza-Diels-Alder cycloaddition and a subsequent Zincke reaction-mediated ring transformation. This approach offers a unique disconnection for the aniline core, potentially providing access to substitution patterns that are challenging to achieve through conventional methods. This guide is intended for researchers and professionals in organic synthesis and drug development, providing both the theoretical underpinnings and detailed, actionable protocols for this innovative synthetic route.

Scientific Rationale: A Strategic Union of Cycloaddition and Ring Metamorphosis

The synthetic strategy presented herein is a testament to the power of combining distinct, yet complementary, chemical transformations to achieve a complex synthetic goal. The overall approach can be dissected into two primary phases: the construction of a nitrogen-containing six-membered heterocycle, and its subsequent deconstruction and reformation into the target aniline ring.

Phase 1: Heterocyclic Assembly via Aza-Diels-Alder Reaction

The initial step involves an Aza-Diels-Alder reaction, a powerful variant of the classical Diels-Alder cycloaddition.[2] In this reaction, an imine functions as the dienophile, reacting with a conjugated diene to form a six-membered nitrogen-containing heterocycle.[3] 1-Methoxy-1,3-butadiene, an electron-rich diene, is an excellent partner for this transformation, reacting readily with a variety of imines.[1] The resulting cycloadduct is a dihydropyridone, a versatile intermediate that sets the stage for the subsequent ring transformation.

Phase 2: Aniline Formation through Pyridinium Ring-Opening and Recyclization

The core of this synthetic strategy lies in the transformation of the dihydropyridone intermediate into the final aniline product. This is achieved through a sequence involving aromatization to a pyridone, activation to a pyridinium salt, and a subsequent Zincke reaction. The Zincke reaction, a classic transformation in heterocyclic chemistry, involves the ring-opening of a pyridinium salt (specifically, an N-(2,4-dinitrophenyl)pyridinium salt, also known as a Zincke salt) upon treatment with an amine.[4][5] This reaction generates a highly reactive, open-chain intermediate known as a König salt, which can then undergo an intramolecular cyclization and aromatization to furnish the desired substituted aniline.[4]

This two-phase approach provides a high degree of modularity, allowing for the introduction of diversity at multiple points in the synthetic sequence. The choice of the initial imine determines the substitution pattern on the final aniline's nitrogen atom, while modifications to the diene can introduce substituents to the carbocyclic portion of the aniline ring.

Visualizing the Synthetic Pathway

The overall synthetic workflow can be conceptualized as a multi-stage process, beginning with the formation of the heterocyclic intermediate and culminating in the construction of the aniline ring.

Aniline Synthesis Workflow cluster_0 Phase 1: Heterocycle Formation cluster_1 Phase 2: Aniline Synthesis A 1-Methoxy-1,3-butadiene + Imine B Aza-Diels-Alder Cycloaddition A->B [4+2] Cycloaddition C Dihydropyridone Intermediate B->C D Aromatization C->D E Pyridone D->E F Activation (e.g., with 2,4-dinitrochlorobenzene) E->F G Zincke Salt (Pyridinium Salt) F->G H Zincke Reaction (Ring Opening) G->H Amine I König Salt (Open-chain intermediate) H->I J Intramolecular Cyclization & Aromatization I->J K Substituted Aniline J->K

Caption: Overall workflow for the synthesis of substituted anilines.

Detailed Experimental Protocols

Important Safety Note: All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Protocol 1: Synthesis of the Dihydropyridone Intermediate via Aza-Diels-Alder Reaction

This protocol describes the initial cycloaddition between 1-methoxy-1,3-butadiene and a representative imine.

Materials:

  • 1-Methoxy-1,3-butadiene (stabilized with BHT)

  • N-Benzylidene-aniline (or other suitable imine)

  • Anhydrous Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add N-benzylidene-aniline (10.0 g, 55.2 mmol, 1.0 equiv).

  • Add anhydrous toluene (100 mL) to dissolve the imine.

  • To the stirred solution, add 1-methoxy-1,3-butadiene (5.4 g, 64.0 mmol, 1.15 equiv) via syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the dihydropyridone.

ParameterValue
Imine N-Benzylidene-aniline
Diene 1-Methoxy-1,3-butadiene
Solvent Anhydrous Toluene
Temperature Reflux (~110 °C)
Reaction Time 12-24 h
Typical Yield 70-85%
Protocol 2: Aromatization of the Dihydropyridone to a Pyridone

This protocol outlines the oxidation of the dihydropyridone to the corresponding pyridone.

Materials:

  • Dihydropyridone from Protocol 1

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the dihydropyridone (5.0 g, 18.8 mmol, 1.0 equiv) in dichloromethane (100 mL) in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add DDQ (4.7 g, 20.7 mmol, 1.1 equiv) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove the hydroquinone byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude pyridone can be purified by recrystallization or column chromatography.

Protocol 3: Synthesis of the Zincke Salt and Subsequent Ring-Opening to the Aniline

This final protocol details the transformation of the pyridone into the target aniline via a Zincke reaction.

Materials:

  • Pyridone from Protocol 2

  • 2,4-Dinitrochlorobenzene

  • Pyridine (as solvent and base)

  • A secondary amine (e.g., morpholine)

  • A primary amine (the "incoming" amine for the aniline)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

Part A: Formation of the Zincke Salt

  • In a 100 mL round-bottom flask, dissolve the pyridone (2.0 g, 7.5 mmol, 1.0 equiv) in pyridine (20 mL).

  • Add 2,4-dinitrochlorobenzene (1.6 g, 7.9 mmol, 1.05 equiv) to the solution.

  • Heat the mixture to 90 °C and stir for 4 hours. The formation of a precipitate indicates the formation of the Zincke salt.

  • Cool the reaction to room temperature and collect the precipitate by filtration. Wash the solid with cold ethanol and dry under vacuum.

Part B: Zincke Reaction and Aniline Formation

  • Suspend the Zincke salt (1.0 g, ~2.2 mmol, 1.0 equiv) in ethanol (20 mL) in a 50 mL round-bottom flask.

  • Add the primary amine (e.g., aniline, 0.22 g, 2.4 mmol, 1.1 equiv) to the suspension.

  • Heat the reaction mixture to reflux and stir for 6-12 hours. The color of the reaction will typically change as the ring-opening and re-cyclization proceeds.

  • Monitor the reaction by TLC for the formation of the new aniline product and the disappearance of the starting materials.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The residue can be taken up in ethyl acetate and washed with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the substituted aniline.

Mechanism in Focus: The Zincke Reaction Pathway

The transformation of the pyridinium salt to the aniline proceeds through a fascinating ring-opening and ring-closing cascade.

Zincke Mechanism cluster_0 Zincke Reaction Mechanism Zincke_Salt Zincke Salt (N-DNP-Pyridinium) Amine_Attack Nucleophilic Attack by Amine Zincke_Salt->Amine_Attack R-NH2 Ring_Opening Ring Opening Amine_Attack->Ring_Opening Konig_Salt König Salt (Open-chain Intermediate) Ring_Opening->Konig_Salt Cyclization Intramolecular Cyclization Konig_Salt->Cyclization Aromatization Aromatization (Elimination) Cyclization->Aromatization Aniline Substituted Aniline Aromatization->Aniline

Caption: Simplified mechanism of the Zincke reaction for aniline synthesis.

Troubleshooting and Considerations

  • Aza-Diels-Alder Reactivity: The reactivity of the imine is crucial. Electron-withdrawing groups on the N-aryl or C-aryl portions of the imine can decrease reactivity, potentially requiring higher temperatures or longer reaction times.

  • Aromatization: The choice of oxidant for the aromatization of the dihydropyridone is important. DDQ is generally effective, but other oxidants such as manganese dioxide (MnO2) can also be employed.

  • Zincke Reaction: The Zincke reaction is sensitive to the nature of the amines used. The primary amine should be a good nucleophile to facilitate the ring-opening and re-cyclization.

Conclusion

The synthetic strategy detailed in this application note presents a powerful and flexible approach to the synthesis of substituted anilines from 1-methoxy-1,3-butadiene. By strategically combining an Aza-Diels-Alder reaction with a Zincke reaction-mediated ring transformation, this methodology opens up new avenues for the construction of aniline derivatives with novel substitution patterns. This approach is particularly valuable in the context of drug discovery, where the ability to rapidly generate diverse molecular scaffolds is essential for the identification of new therapeutic agents. The detailed protocols provided herein serve as a practical guide for researchers seeking to implement this innovative synthetic route in their own laboratories.

References

  • Zincke, T. Ueber Dinitrophenylpyridiniumchlorid und dessen Umwandlungsproducte. Justus Liebigs Annalen der Chemie1904, 330 (2), 361-374.
  • Zincke Reaction. In Wikipedia; Wikimedia Foundation, 2023. [Link]

  • Wang, Z. Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, 2010.
  • Cheng, C.-H., et al. The Zincke Reaction. A Review.
  • Kröhnke, F. The Specific Synthesis of Pyridines and Related Compounds. Angewandte Chemie International Edition in English1963, 2 (5), 225-236.
  • Harman, W. D., et al. A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization: Synthesis of 2‑Aminodihydropyridinium Complexes. Organometallics2021, 40 (15), 2411–2420.
  • Xiao, J., et al. Reductive Zincke Reaction: Opening of Pyridinium Rings to δ‐Amino Ketones via Transfer Hydrogenation. Angewandte Chemie International Edition2021, 60 (48), 25348-25353.
  • Request PDF: Synthesis of Anilines. [Link]

  • MacMillan, D. W. C., et al. Expedient Access to 18F-Fluoroheteroarenes via Deaminative Radiofluorination of Aniline-Derived Pyridinium Salts. Journal of the American Chemical Society2021, 143 (24), 9028-9034.
  • Rovis, T., et al. A General Strategy for N–(Hetero)
  • Aza-Diels–Alder reaction. In Wikipedia; Wikimedia Foundation, 2023. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Bakulev, V. A., et al. The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][4][6]oxazine-1,8-diones. Molecules2023 , 28 (3), 1285.

  • Marazano, C., et al. Aminopentadiene Imines from Zincke Salts of 3-Alkylpyridines. Application to a Synthesis of Pyridinium Salts from Amino Acids. The Journal of Organic Chemistry2007, 72 (13), 4735-4740.
  • Zincke aldehyde. In Wikipedia; Wikimedia Foundation, 2023. [Link]

  • Request PDF: Zincke reaction. [Link]

  • Harman, W. D., et al. Synthesis of 1-Azatriene Complexes of Tungsten: Metal-Promoted Ring-Opening of Dihydropyridine. Organometallics2020, 39 (21), 3848-3856.
  • Sathyamoorthi, S., et al. Ring Opening of Aziridines by Pendant Silanols Allows for Preparations of (±)-Clavaminol H, (±)-dihydrosphingosine, and (±)-N-hexanoyldihydrosphingosine. The Journal of Organic Chemistry2022, 87 (1), 439-446.

Sources

Application

Lewis acid catalyzed Diels-Alder reactions of 1-Methoxy-1,3-butadiene

Application Note & Protocol Topic: Lewis Acid-Catalyzed Diels-Alder Reactions of 1-Methoxy-1,3-butadiene For: Researchers, Scientists, and Drug Development Professionals Introduction: Harnessing the Power of the Diels-Al...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Lewis Acid-Catalyzed Diels-Alder Reactions of 1-Methoxy-1,3-butadiene

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Power of the Diels-Alder Reaction

The Diels-Alder reaction, a Nobel Prize-winning [4+2] cycloaddition, stands as one of the most powerful transformations in synthetic organic chemistry for the construction of six-membered rings.[1][2][3] Its ability to form two new carbon-carbon bonds and up to four stereocenters in a single, often highly stereospecific step, makes it an indispensable tool in the synthesis of complex natural products and pharmaceutical agents.[4][5]

The reaction's efficiency is governed by the electronic nature of its components: an electron-rich conjugated diene and an electron-poor dienophile.[6][7] 1-Methoxy-1,3-butadiene is a classic example of an electron-rich diene. The methoxy group, a potent electron-donating group (EDG), increases the energy of the diene's Highest Occupied Molecular Orbital (HOMO), thereby accelerating the reaction with suitable dienophiles. This application note provides an in-depth guide to enhancing the reactivity and controlling the selectivity of Diels-Alder reactions involving this valuable diene through the strategic use of Lewis acid catalysis.

The Role of Lewis Acid Catalysis: Mechanism and Rationale

While thermally driven Diels-Alder reactions are effective, the use of Lewis acid catalysts can dramatically accelerate reaction rates, often by factors of up to 10⁵, and significantly improve selectivity even at sub-ambient temperatures.[8]

Mechanism of Activation

Lewis acids, such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), and tin tetrachloride (SnCl₄), function by coordinating to a Lewis basic site on the dienophile, typically a carbonyl oxygen.[1][8] This coordination has profound electronic consequences:

  • Classic Frontier Molecular Orbital (FMO) Theory: The traditional and widely taught explanation is that the Lewis acid's coordination renders the dienophile more electron-deficient. This lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[1][9] The reduced energy gap between the diene's HOMO and the dienophile's LUMO results in a stronger orbital interaction, a more stabilized transition state, and consequently, a faster reaction.[8][9]

  • Modern Perspective - Reduced Pauli Repulsion: More recent computational studies have provided a refined mechanism. While LUMO-lowering is a factor, a significant component of the catalytic effect arises from the reduction of destabilizing steric (Pauli) repulsion between the electron clouds of the diene and dienophile.[4][10] The Lewis acid polarizes the dienophile's π-system, drawing electron density away from the reacting C=C double bond. This reduction in electron density at the reaction interface lessens the repulsive forces between the reactants as they approach the transition state, thereby lowering the activation barrier.[4][10]

The interplay of these effects results in a highly accelerated and controlled cycloaddition.

Sources

Method

The Strategic Deployment of 1-Methoxy-1,3-butadiene in Medicinal Chemistry: A Guide to Application and Protocol

Introduction: Unveiling a Versatile Synthetic Tool In the intricate landscape of medicinal chemistry and drug discovery, the quest for efficient and stereoselective methods to construct complex molecular architectures is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Synthetic Tool

In the intricate landscape of medicinal chemistry and drug discovery, the quest for efficient and stereoselective methods to construct complex molecular architectures is paramount. Among the arsenal of synthetic reagents, 1-methoxy-1,3-butadiene and its highly activated counterpart, Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene), have emerged as powerful building blocks. Their electron-rich nature makes them exceptionally reactive in [4+2] cycloaddition reactions, providing a robust platform for the synthesis of six-membered rings, a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1][2] This technical guide provides an in-depth exploration of the applications of 1-methoxy-1,3-butadiene and its derivatives in medicinal chemistry, complete with detailed experimental protocols and mechanistic insights to empower researchers in their pursuit of novel therapeutic agents.

The enhanced reactivity of these dienes is attributed to the electron-donating methoxy group, which increases the energy of the highest occupied molecular orbital (HOMO), thereby facilitating the interaction with the lowest unoccupied molecular orbital (LUMO) of electron-poor dienophiles.[1] This inherent reactivity, coupled with the predictable regioselectivity governed by the methoxy substituent, allows for the precise construction of functionalized cyclohexene and heterocyclic scaffolds.

Core Applications in Medicinal Scaffold Synthesis

The primary utility of 1-methoxy-1,3-butadiene and its derivatives lies in their role as dienes in Diels-Alder and hetero-Diels-Alder reactions. These reactions provide direct access to a variety of molecular frameworks that are central to the structure of numerous drugs.

Synthesis of Functionalized Cyclohexenones

The Diels-Alder reaction of 1-methoxy-1,3-butadiene with various dienophiles, followed by hydrolysis of the resulting enol ether, provides a straightforward route to functionalized cyclohexenones. These structures are versatile intermediates in the synthesis of a wide range of natural products and pharmaceuticals.[3]

Conceptual Workflow: Cyclohexenone Synthesis

Diene 1-Methoxy-1,3-butadiene Cycloaddition Diels-Alder Reaction Diene->Cycloaddition Dienophile Electron-deficient Alkene Dienophile->Cycloaddition Enol_Ether Cyclohexenyl Methyl Ether Cycloaddition->Enol_Ether Hydrolysis Acidic Hydrolysis Enol_Ether->Hydrolysis Cyclohexenone Functionalized Cyclohexenone Hydrolysis->Cyclohexenone

Caption: General workflow for the synthesis of functionalized cyclohexenones.

Construction of Dihydropyrones and Dihydropyridones

Danishefsky's diene is particularly renowned for its application in hetero-Diels-Alder reactions with aldehydes and imines as dienophiles. These reactions, often catalyzed by Lewis acids, provide highly efficient and stereoselective access to dihydropyrones and dihydropyridones, respectively.[4] These heterocyclic cores are prevalent in a multitude of medicinally important compounds.

The use of chiral Lewis acids can facilitate asymmetric induction, leading to the formation of enantiomerically enriched products, which is of critical importance in drug development.[5][6]

Signaling Pathway: Asymmetric Hetero-Diels-Alder Reaction

cluster_0 Catalytic Cycle Catalyst Chiral Lewis Acid (e.g., BINOL-Zr, Bis-Oxa-Cu) Activated_Aldehyde Activated Aldehyde-Catalyst Complex Catalyst->Activated_Aldehyde Coordination Aldehyde Aldehyde Aldehyde->Activated_Aldehyde Diene Danishefsky's Diene Cycloaddition [4+2] Cycloaddition Diene->Cycloaddition Activated_Aldehyde->Cycloaddition Product_Complex Product-Catalyst Complex Cycloaddition->Product_Complex Product_Complex->Catalyst Regeneration Product Enantioenriched Dihydropyrone Product_Complex->Product Release

Caption: Catalytic cycle for an asymmetric hetero-Diels-Alder reaction.

Synthesis of Substituted Pyridines and Quinolones

The construction of substituted pyridine and quinolone rings, which are key components of numerous pharmaceuticals, can also be achieved using 1-methoxy-1,3-butadiene and its derivatives.[7] The initial Diels-Alder adducts can be further manipulated through various chemical transformations to yield the desired aromatic heterocyclic systems. For instance, the reaction of Danishefsky's diene with imines can lead to dihydropyridones, which can be subsequently oxidized to pyridines.

Case Studies: Total Synthesis of Medicinally Relevant Compounds

The true power of 1-methoxy-1,3-butadiene and its derivatives is showcased in their application in the total synthesis of complex natural products with significant biological activity.

Case Study 1: Formal Synthesis of (±)-Platensimycin

Platensimycin is a potent antibiotic that functions by inhibiting bacterial fatty acid biosynthesis.[8] A formal synthesis of (±)-platensimycin has been reported where a key step involves an intramolecular Diels-Alder reaction of a precursor containing a diene moiety structurally related to 1-methoxy-1,3-butadiene. While not a direct application of the reagent itself, this synthesis highlights the strategic importance of the underlying cycloaddition methodology enabled by such dienes in constructing the complex polycyclic core of the molecule.[4][8]

Case Study 2: Synthesis of Alkaloids of the Lycorine Family

Alkaloids of the lycorine family exhibit a range of biological activities, including anticancer and antiviral properties.[9][10] Synthetic strategies towards these complex molecules often employ Diels-Alder reactions to construct the core carbocyclic framework. While a direct total synthesis of (±)-lycorine using 1-methoxy-1,3-butadiene as the starting diene is not explicitly detailed in the provided search results, the general applicability of Diels-Alder reactions in their synthesis is well-established.[9][10] The regioselectivity offered by substituted dienes like 1-methoxy-1,3-butadiene makes them attractive candidates for such synthetic endeavors.

Detailed Application Protocols

The following protocols are provided as a guide for researchers and are based on established methodologies. It is crucial to consult the original literature for specific details and safety precautions.

Protocol 1: General Procedure for the Synthesis of Danishefsky's Diene

This protocol is adapted from the procedure reported in Organic Syntheses.[11]

Materials:

  • 4-methoxy-3-buten-2-one

  • Triethylamine

  • Zinc chloride (anhydrous)

  • Chlorotrimethylsilane

  • Benzene (Caution: Carcinogen)

  • Ether

  • Celite

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, add triethylamine and anhydrous zinc chloride under a nitrogen atmosphere. Stir for 1 hour at room temperature.

  • Add a solution of 4-methoxy-3-buten-2-one in benzene all at once and continue stirring for 5 minutes.

  • Rapidly add chlorotrimethylsilane. The reaction is exothermic; maintain the temperature below 45 °C using an ice bath.

  • After 30 minutes, heat the mixture to 43 °C and maintain this temperature for 12 hours.

  • After cooling to room temperature, pour the thick mixture into ether and filter through Celite.

  • Wash the solid material with additional ether and combine the ether filtrates.

  • Evaporate the solvent under reduced pressure to obtain the crude Danishefsky's diene as an oil, which can be purified by distillation.

Reactant Molecular Weight ( g/mol ) Amount Moles
4-methoxy-3-buten-2-one100.12250 g2.50
Triethylamine101.19575 g5.7
Zinc Chloride136.3010.0 g0.07
Chlorotrimethylsilane108.64542 g5.0
Protocol 2: Asymmetric Hetero-Diels-Alder Reaction of Danishefsky's Diene with an Aldehyde

This protocol is a generalized procedure based on the work of Keck and others, often employing chiral Lewis acid catalysts.[5][6]

Materials:

  • Aldehyde

  • Danishefsky's diene

  • Chiral Lewis Acid Catalyst (e.g., a complex of a chiral bis(oxazoline) ligand and a metal triflate)

  • Anhydrous solvent (e.g., dichloromethane)

  • Trifluoroacetic acid (for workup)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the chiral Lewis acid catalyst (typically 1-10 mol%).

  • Add the anhydrous solvent and stir to dissolve the catalyst.

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Add the aldehyde (1.0 equivalent) and stir for a short period.

  • Add Danishefsky's diene (1.2-1.5 equivalents) dropwise.

  • Stir the reaction at the specified temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction and treat the crude product with trifluoroacetic acid to effect hydrolysis of the silyl enol ether and formation of the dihydropyrone.

  • Purify the product by column chromatography.

Parameter Condition
Catalyst Loading 1-10 mol%
Temperature -78 °C to room temperature
Solvent Anhydrous CH₂Cl₂
Diene to Dienophile Ratio 1.2:1 to 1.5:1

Conclusion and Future Outlook

1-Methoxy-1,3-butadiene and its derivatives, particularly Danishefsky's diene, have proven to be invaluable reagents in the field of medicinal chemistry. Their ability to readily participate in Diels-Alder and hetero-Diels-Alder reactions provides a powerful and versatile strategy for the construction of complex cyclic and heterocyclic scaffolds that form the core of many therapeutic agents. The continued development of new catalytic systems, especially for asymmetric transformations, will undoubtedly expand the scope and utility of these remarkable dienes. As the demand for novel and structurally diverse drug candidates continues to grow, the strategic application of 1-methoxy-1,3-butadiene will remain a cornerstone of modern synthetic medicinal chemistry, enabling the efficient and elegant synthesis of the medicines of tomorrow.

References

  • Li, A. Y. (2002). Acid-Free Aza Diels−Alder Reaction of Danishefsky's Diene with Imines. The Journal of Organic Chemistry, 67(19), 6842–6845.
  • Nicolaou, K. C., et al. (2006). Total Synthesis of (±)-Platensimycin.
  • Keck, G. E., et al. (2004). Asymmetric hetero-Diels–Alder reaction catalyzed by dirhodium(II) carboxamidates. Proceedings of the National Academy of Sciences, 101(14), 5465-5469.
  • Pegot, B., et al. (2006). Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium. Beilstein Journal of Organic Chemistry, 2, 16.
  • Ghosh, A. K., & Kawahama, R. (1998). ASYMMETRIC HETERO DIELS-ALDER REACTIONS OF DANISHEFSKY'S DIENE AND GLYOXYLATE ESTERS CATALYZED BY CHIRAL BISOXAZOLINE DERIVED CATALYSTS. Tetrahedron: Asymmetry, 9(21), 3801-3804.
  • Hudlicky, T., et al. (2014). Total synthesis of (±)‐lycorine from the endo‐cycloadduct of 3,5‐dibromo‐2‐pyrone and (E)‐β‐borylstyrene.
  • Danishefsky, S. (n.d.). Danishefsky's diene. Wikipedia. Retrieved from [Link]

  • Saunthwal, R. K., Patel, M., & Verma, A. K. (2016). Regioselective Synthesis of C-3-Functionalized Quinolines via Hetero-Diels-Alder Cycloaddition of Azadienes with Terminal Alkynes. The Journal of Organic Chemistry, 81(15), 6563–6572.
  • BenchChem. (2025). Application Notes and Protocols: 3-Methoxy-1,3-butadiene in Diels-Alder Cycloadditions. BenchChem.
  • Orango. (2024, October 17). How Conjugated Dienes Are Used in Industries. Orango.
  • Padwa, A., et al. (2014). Total synthesis of lycorine-type alkaloids by cyclopropyl ring-opening rearrangement. Organic & Biomolecular Chemistry, 12(35), 6825–6835.
  • Nicolaou, K. C., Edmonds, D. J., & Li, A. (2007). Total Synthesis of Platensimycin and Related Natural Products. Journal of the American Chemical Society, 129(47), 14814–14826.
  • Evans, D. A., & Johnson, J. S. (2006, November 6). Catalytic, Enantioselective Hetero-Diels-Alder Reactions of Aldehydes. Illinois Chemistry.
  • Holycross, D. R. (2012).
  • Reddy, B. V. S., & Reddy, L. R. (2009). A Simple, Modular Synthesis of Substituted Pyridines. Organic letters, 11(15), 3226–3229.
  • Fujita, R., & Hoshino, M. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(3), 673.
  • Danishefsky, S. J. (n.d.). Author: S. J. Danishefski. Organic Chemistry Portal.
  • Nicolaou, K. C. (2007, April 25). Total Synthesis of Platensimycin by Nicolaou. Organic Chemistry Portal.
  • Heravi, M. M., & Koshvandi, A. T. (2019). Applications of Dainshefsky's Dienes in the Asymmetric synthesis of Aza-Diels-Alder Reaction. The Chemical Record, 19(2-3), 550-600.
  • Wall, M. E., et al. (2024, November 18). Camptothecin. American Chemical Society.
  • Shamrai, O. I., & Zarudnitskii, E. V. (2025). Danishefsky's Diene vs Rawal's Diene in [4+2] Hetero-Diels- Alder Reactions with Aldehydes. Journal of Organic and Pharmaceutical Chemistry, 23(1).
  • Danishefsky, S. J., & Kitahara, T. (2016, May 13). Danishefsky-Kitahara Diene.
  • BenchChem. (2025). The Discovery and Synthesis of Substituted Pyridines: A Technical Guide for Researchers. BenchChem.
  • Danishefsky, S., & Kitahara, T. (1983). PREPARATION AND DIELS-ALDER REACTION OF A HIGHLY NUCLEOPHILIC DIENE: trans-1-METHOXY-3-TRIMETHYLSILOXY-1,3-BUTADIENE. Organic Syntheses, 61, 147.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Shamrai, O. I., & Zarudnitskii, E. V. (2025). Danishefsky's Diene vs Rawal's Diene in [4+2] Hetero-Diels- Alder Reactions with Aldehydes. Journal of Organic and Pharmaceutical Chemistry, 23(1).
  • Corey, E. J., & Loh, T.-P. (1996). Catalytic Enantioselective Diels-Alder Reactions. In Catalytic Asymmetric Synthesis (pp. 303-330). Wiley-VCH.
  • Bagley, M. C., & Riad, M. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE.
  • Rawal, V. H., & Kozmin, S. A. (1998). 2-Cyclohexen-1-one, 4-(hydroxymethyl). Organic Syntheses, 75, 12.
  • Zinjurte, K., et al. (2018). Diels-Alder reaction between 1-methoxy 1,3butadiene (1) and methyl acrylate (2).
  • Danishefsky, S., et al. (1974). Diels-Alder reactions of trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene. Journal of the American Chemical Society, 96(25), 7807–7808.
  • Esposito, L., et al. (2021). Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances. Marine Drugs, 19(4), 213.
  • Google Patents. (n.d.). DE3245950A1 - Process for the preparation of substituted pyridines.
  • Boddu, S., et al. (2022). Synthesis of Danishefsky-Type diene.
  • van der Wal, C. A. (2021, May 1). Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table. Chemistry – A European Journal, 27(25), 7311-7319.
  • Tambar, U. K., & Paquette, L. A. (2007). Synthetic Approaches to α-, β-, γ-, and δ-lycoranes. The Journal of organic chemistry, 72(25), 9354–9364.
  • Mkrtchyan, S., & Aroutiounian, R. (2021). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)
  • Huang, C.-Y., et al. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv.
  • Chen, K., & Micalizio, G. C. (2013). Synthesis of medicinally relevant terpenes: reducing the cost and time of drug discovery. Future medicinal chemistry, 5(11), 1291–1306.
  • University of Granada. (2023, June 20).
  • Andersen, R. J., & Williams, D. E. (2012). Marine Natural Products. Key Advances to the Practical Application of this Resource in Drug Development. CHIMIA International Journal for Chemistry, 66(6), 398-403.
  • Agrofoglio, L. A., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3647.
  • Wright, A. E. (2014).
  • El-Sayed, W. A. (2012). Synthesis Optimization of Some Nucleoside Analogues Derivatives and Their Antiviral Activity. World Applied Sciences Journal, 19(11), 1599-1604.
  • Cushman, M., & Iadonato, S. P. (2013). Towards New Anticancer Drugs: A Decade of Advances in Synthesis of Camptothecins and Related Alkaloids. Current medicinal chemistry, 20(4), 526–548.

Sources

Technical Notes & Optimization

Troubleshooting

Purification of 1-Methoxy-1,3-butadiene from crude reaction mixture

Welcome to the technical support guide for the purification of 1-methoxy-1,3-butadiene. This document provides in-depth guidance, troubleshooting protocols, and frequently asked questions to assist researchers, scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 1-methoxy-1,3-butadiene. This document provides in-depth guidance, troubleshooting protocols, and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining high-purity 1-methoxy-1,3-butadiene from crude reaction mixtures. Given the compound's volatile and reactive nature, this guide emphasizes the causality behind experimental choices to ensure procedural success and safety.

Introduction to 1-Methoxy-1,3-butadiene and its Purification Challenges

1-Methoxy-1,3-butadiene is a valuable conjugated diene used in a variety of chemical syntheses, most notably in Diels-Alder [(4+2) cycloaddition] reactions.[1] Its utility is derived from the electron-donating methoxy group, which activates the diene system for cycloadditions. However, the very features that make it synthetically useful also render it challenging to purify and handle.

The primary challenges stem from its high volatility, susceptibility to polymerization, and sensitivity to air and heat.[2][3] Crude reaction mixtures often contain unreacted starting materials, catalysts, and side-products with close boiling points, necessitating a robust purification strategy. This guide focuses on fractional distillation under controlled conditions, a widely applicable and effective method for this purpose.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying 1-methoxy-1,3-butadiene on a laboratory scale?

For volatile organic compounds like 1-methoxy-1,3-butadiene, fractional distillation under reduced pressure is the preferred method.[4] It effectively separates components based on differences in boiling points.[5][6] Distillation under vacuum allows the compound to boil at a lower temperature, which is critical for minimizing thermal decomposition and polymerization.[3] While column chromatography can be used, removing the high-boiling point chromatography solvents from the volatile product can lead to significant product loss during rotary evaporation.[2]

Q2: What are the common impurities I should expect in my crude reaction mixture?

Impurities are highly dependent on the synthetic route. For instance, in a synthesis involving the elimination of methanol from 1,1,3-trimethoxybutane, you can expect:

  • Unreacted Starting Materials: 1,1,3-trimethoxybutane.

  • Catalyst Residues: Acidic or basic catalysts used in the reaction.

  • Solvents: The reaction solvent.

  • Geometric Isomers: Both (E)- and (Z)-isomers of 1-methoxy-1,3-butadiene may be present.

  • Polymers: The conjugated diene system makes the product susceptible to polymerization, especially upon heating.[7][8]

  • Oxidation Products: Exposure to air can lead to the formation of peroxides.[3]

Q3: How can I prevent the product from polymerizing during distillation?

Polymerization is a significant risk due to the compound's conjugated diene structure.[9] To mitigate this:

  • Lower the Temperature: Perform the distillation under vacuum to reduce the boiling point.

  • Use a Polymerization Inhibitor: Add a small amount of a non-volatile radical inhibitor, such as hydroquinone or tert-butylcatechol (TBC), to the distillation flask.[7][8]

  • Avoid Overheating: Use a heating mantle with a stirrer and ensure even heating. Do not distill to dryness, as this can concentrate potentially explosive peroxide residues.

  • Limit Oxygen Exposure: Conduct the entire process under an inert atmosphere (e.g., nitrogen or argon).[10]

Q4: My final product is pure by GC/NMR, but it has a yellow or brown tint. What is the cause?

A colorless liquid is expected for pure 1-methoxy-1,3-butadiene. A yellow or brown color typically indicates the presence of trace impurities from oxidation or slight polymerization. Even minor exposure to air can initiate oxidation processes.[3] While the concentration of these impurities may be below the detection limit of standard GC or NMR, they can still be present. Ensure all handling and storage occurs under a strict inert atmosphere.[11]

Q5: What is the proper way to handle and store purified 1-methoxy-1,3-butadiene?

Due to its air and temperature sensitivity, proper handling and storage are crucial to maintain purity.[12]

  • Inert Atmosphere: Always handle the compound under nitrogen or argon using Schlenk line techniques or in a glove box.[11][13][14]

  • Airtight Storage: Store in a tightly sealed container, such as a glass vial with a PTFE-lined cap or an ampoule sealed under vacuum. For frequent use, an Aldrich Sure/Seal™ bottle is recommended.[13][14]

  • Low Temperature: Store in a refrigerator or freezer (-20°C) to minimize decomposition and polymerization.[2][12]

  • Stabilizer: For long-term storage, consider adding a small amount of a stabilizer like butylated hydroxytoluene (BHT).

Q6: Which analytical techniques are best for assessing the purity of the collected fractions?

  • Gas Chromatography (GC): This is the ideal technique for determining the purity of volatile compounds and separating close-boiling isomers.[6][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation and can detect non-volatile impurities that may not be visible by GC.[16]

Detailed Protocol: Purification by Fractional Distillation

This protocol outlines the purification of 1-methoxy-1,3-butadiene from a crude reaction mixture using fractional distillation under reduced pressure.

Pre-Distillation Workup

The goal of the workup is to remove non-volatile impurities, catalysts, and water before distillation.

  • Neutralization/Wash: Transfer the crude reaction mixture to a separatory funnel.

    • If the reaction was acid-catalyzed, wash gently with a saturated sodium bicarbonate (NaHCO₃) solution.

    • If the reaction was base-catalyzed, wash with dilute hydrochloric acid (HCl).

    • Finally, wash with brine (saturated NaCl solution) to aid in the separation of aqueous and organic layers.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration: Filter the mixture to remove the drying agent.

  • Inhibitor Addition: Add a small amount (e.g., a spatula tip) of a polymerization inhibitor like hydroquinone to the dried, filtered organic solution.

Fractional Distillation Workflow

The following diagram illustrates the overall purification process.

G cluster_pre Pre-Distillation Workup cluster_distill Fractional Distillation cluster_post Post-Distillation crude Crude Reaction Mixture wash Wash/Neutralize (Separatory Funnel) crude->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry filtrate Filter & Add Inhibitor dry->filtrate setup Assemble & Purge Apparatus with N2/Ar filtrate->setup distill Distill Under Reduced Pressure setup->distill collect Collect Fractions distill->collect analyze Purity Analysis (GC, NMR) collect->analyze store Store Under Inert Gas at Low Temperature analyze->store G start Distillation Issue Occurs q1 Is distillate collecting? start->q1 q2 Is boiling smooth? q1->q2 Yes sol1 Check for leaks. Increase heat. Adjust vacuum. q1->sol1 No q3 Is head temp stable? q2->q3 Yes sol2 Reduce heat. Add boiling chips/ Increase stirring. q2->sol2 No q4 Is product decomposing? q3->q4 Yes sol3 Slow distillation rate. Improve column insulation. q3->sol3 No sol4 Lower pressure (vacuum). Check inhibitor. Ensure inert atmosphere. q4->sol4 Yes end Problem Resolved q4->end No sol1->end sol2->end sol3->end sol4->end

Caption: A decision tree for troubleshooting common distillation problems.

References

  • Vertex AI Search. (2025, December 8).
  • Fiveable. (2025, August 15). 4.
  • Zhang, J. (2017). Efficient purification of 1,3-butadiene. Science, 356(6343), 1193-1196.
  • ResearchGate.
  • Chemistry Stack Exchange. (2023, November 4).
  • Momentum Transfer. How We Handle Air Sensitive Samples.
  • Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Division of Research Safety. Handling air-sensitive reagents AL-134.
  • University of Rochester, Department of Chemistry.
  • Ossila.
  • Waterwise. How to Remove Volatile Organic Compounds (VOCs)
  • BenchChem. (2025).
  • Google Patents. (2014). EP2786979A1 - Method for purifying 1,3-butadiene.
  • PubChem. 1-Methoxy-1,3-butadiene | C5H8O | CID 5462719.
  • MDPI. (2019, January 17). Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers.
  • Elsevier. (2021).
  • Toppr. Which of the following resonating structures of 1-methoxy-1,3-butadiene is least stable?
  • Filo. (2025, December 24). Which of the following resonating structure of 1-Methoxy-1,3-butadiene is least stable?
  • European Patent Office. (2012, November 27). METHOD FOR PURIFYING 1,3-BUTADIENE - EP 2786979 A1.
  • University of California, Davis.
  • Energy Education.
  • Google Patents. (2013). WO2013080967A1 - Method for purifying 1,3-butadiene.
  • ResearchGate. (2025, August 7). ChemInform Abstract: (E)-1Methoxy1,3-butadiene and 1,1-Dimethoxy-1,3-butadiene in (4 + 2) Cycloadditions. A Mechanistic Comparison.
  • Google Patents. (2021). CN113754510A - Method for preparing 1, 3-butadiene.
  • American Vacuum Society. (2000, July 1). Decomposition of 1,3-butadiene on Ru(001): Evidence for a (CH){sub 4} metallacycle.
  • NIST. WebBook - (E)-1-Methoxy-1,3-butadiene.
  • Chemistry LibreTexts. (2026, January 15).
  • Columbia University. (2002, June 6). Fractional Distillation and GC Analysis of Hydrocarbon Mixtures.
  • Pope Inc. (2024, May 7).
  • American Chemistry Council. Overview -1,3-Butadiene Physical and Chemical Properties.
  • Juniper Publishers. (2019, November 4).
  • Restek. Analysis of Trace Hydrocarbon Impurities in 1,3-Butadiene Using Optimized Rt®-Alumina BOND/MAPD PLOT Columns.

Sources

Optimization

Common side reactions and byproducts of 1-Methoxy-1,3-butadiene

Welcome to the technical support center for 1-Methoxy-1,3-butadiene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Methoxy-1,3-butadiene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during experimentation. As a versatile and highly reactive diene, particularly in Diels-Alder reactions, understanding its potential side reactions and byproducts is crucial for successful and reproducible outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, handling, and reactivity of 1-methoxy-1,3-butadiene.

Q1: What are the primary side reactions to be aware of when using 1-methoxy-1,3-butadiene?

A1: The three most common side reactions are:

  • Polymerization: 1-Methoxy-1,3-butadiene can undergo polymerization, which is often initiated by heat, acidic impurities, or oxygen. This can lead to a viscous reaction mixture or the formation of insoluble solids, significantly reducing the yield of the desired product.

  • Hydrolysis: As an enol ether, it is susceptible to acid-catalyzed hydrolysis. Even trace amounts of acid or water can lead to its decomposition, primarily into crotonaldehyde.

  • Formation of Regioisomeric Byproducts: In Diels-Alder reactions with unsymmetrical dienophiles, while the "ortho" (1,2-adduct) is typically the major product, the formation of the "meta" (1,3-adduct) as a minor byproduct can complicate purification and reduce the yield of the desired isomer.

Q2: How should 1-methoxy-1,3-butadiene be properly stored to minimize degradation?

A2: Proper storage is critical to maintain the purity and reactivity of 1-methoxy-1,3-butadiene. It should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to oxygen and moisture. The presence of a polymerization inhibitor, such as Butylated Hydroxytoluene (BHT) or tert-butylcatechol (TBC), is highly recommended for long-term storage.[1]

Q3: My reaction requires the absence of phenolic inhibitors. How can I safely remove the storage inhibitor before use?

A3: If your reaction is sensitive to phenolic inhibitors (e.g., certain catalytic processes), you can remove them immediately before use by passing the diene through a short column of activated basic alumina. It is crucial to use the purified, inhibitor-free diene immediately, keeping it cold and under an inert atmosphere, as it is now highly susceptible to polymerization.[1]

Q4: What is the role of s-cis and s-trans conformations in the reactivity of 1-methoxy-1,3-butadiene?

A4: The Diels-Alder reaction requires the diene to be in the s-cis conformation. 1-methoxy-1,3-butadiene, like other acyclic dienes, exists in equilibrium between the more stable s-trans and the less stable, but reactive, s-cis conformation. The energy barrier for rotation from s-trans to s-cis can influence the reaction rate. The methoxy group can affect this equilibrium and the overall reactivity.

II. Troubleshooting Guide: The Diels-Alder Reaction

This section provides a problem-solving framework for common issues encountered during Diels-Alder reactions involving 1-methoxy-1,3-butadiene.

Problem 1: Low or No Yield of the Desired Diels-Alder Adduct

If you are experiencing a low yield of your target cyclohexene derivative, consider the following potential causes and solutions.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed q1 Is the reaction mixture viscous or have solids formed? start->q1 q2 Have you confirmed the identity of byproducts (e.g., by GC-MS)? q1->q2 No sol1 Indicates Polymerization. - Lower reaction temperature. - Ensure inert atmosphere. - Check for acidic impurities. q1->sol1 Yes q3 Was the diene purified to remove inhibitor? q2->q3 No, other byproducts sol2 Major byproduct is crotonaldehyde? Indicates Hydrolysis. - Use anhydrous solvents and reagents. - Purge reaction with inert gas. - Use a non-protic acid scavenger if necessary. q2->sol2 Yes, crotonaldehyde sol3 Inhibitor may be quenching the reaction/catalyst. - Remove inhibitor immediately before use. q3->sol3 No sol4 Consider other factors: - Dienophile reactivity. - Reaction concentration and time. q3->sol4 Yes

Caption: Troubleshooting workflow for low yield in Diels-Alder reactions.

Problem 2: Formation of Multiple Products (Poor Regioselectivity)

The presence of more than one regioisomer can make purification challenging. Here’s how to address this issue.

Potential Cause Explanation Suggested Solution
Inherent Reactivity The electronic properties of the diene and dienophile lead to the formation of both "ortho" and "meta" adducts.While the "ortho" isomer is generally favored with 1-methoxy-1,3-butadiene, consider using a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) to enhance the regioselectivity.[2][3] Lewis acids can lower the LUMO of the dienophile, potentially increasing the energy difference between the transition states leading to the different regioisomers.
High Reaction Temperature Higher temperatures can sometimes reduce the selectivity of the reaction by providing enough energy to overcome the activation barrier for the formation of the minor isomer.If possible, run the reaction at a lower temperature for a longer period. This may require the use of a more reactive dienophile or a catalyst.

III. In-Depth Look at Side Reactions

A. Polymerization

1-methoxy-1,3-butadiene can undergo polymerization through a cationic mechanism, especially in the presence of acidic catalysts or impurities. Free-radical polymerization can also occur, initiated by oxygen or other radical sources.

Mechanism of Acid-Catalyzed Polymerization

Polymerization cluster_initiation Initiation Monomer 1-Methoxy-1,3-butadiene Carbocation Allylic Carbocation Intermediate Monomer->Carbocation Protonation H_plus H+ Polymer Polymer Chain Carbocation->Polymer Propagation Another_Monomer Another Monomer

Caption: Initiation and propagation steps in acid-catalyzed polymerization.

Prevention of Polymerization:

  • Inhibitors: For storage, phenolic inhibitors like BHT or hydroquinone are effective in the presence of oxygen by scavenging peroxy radicals.[4][5][6] For reactions where the inhibitor must be removed, ensure the strictest exclusion of air and use the diene promptly.

  • Temperature Control: Keep the diene and reaction mixtures at the lowest effective temperature.

  • Inert Atmosphere: Always handle and react 1-methoxy-1,3-butadiene under an inert atmosphere (argon or nitrogen).[1]

B. Hydrolysis

The enol ether functionality of 1-methoxy-1,3-butadiene is sensitive to acid-catalyzed hydrolysis.

Hydrolysis Reaction and Product

The hydrolysis of both cis- and trans-1-methoxy-1,3-butadiene proceeds via protonation at the terminal (δ) carbon, followed by the addition of water and subsequent collapse of the hemiacetal intermediate to yield crotonaldehyde as the major product.[7]

Hydrolysis cluster_step1 Protonation cluster_step2 Nucleophilic Attack cluster_step3 Tautomerization & Elimination Diene 1-Methoxy-1,3-butadiene Intermediate Resonance-Stabilized Carbocation Diene->Intermediate H_plus H+ H2O H₂O Hemiacetal Hemiacetal Intermediate->Hemiacetal Product Crotonaldehyde Hemiacetal->Product MeOH Methanol

Caption: Acid-catalyzed hydrolysis of 1-methoxy-1,3-butadiene to crotonaldehyde.

Minimizing Hydrolysis:

  • Anhydrous Conditions: Use freshly dried solvents and reagents.

  • Acid Scavengers: In sensitive reactions, the use of a non-nucleophilic base, such as proton sponge, can be considered to neutralize trace acidic impurities.

IV. Experimental Protocols

Protocol 1: Removal of Polymerization Inhibitor

Objective: To prepare inhibitor-free 1-methoxy-1,3-butadiene for immediate use in a reaction.

Materials:

  • 1-Methoxy-1,3-butadiene (containing inhibitor)

  • Basic alumina, activated

  • Small chromatography column or pipette with a cotton plug

  • Anhydrous solvent for elution (e.g., diethyl ether or hexanes)

  • Receiving flask, oven-dried and cooled under an inert atmosphere

Procedure:

  • Set up the chromatography column in a fume hood.

  • Add a small plug of cotton or glass wool to the bottom of the column.

  • Fill the column with approximately 5-10 cm of activated basic alumina.

  • Pre-wet the column with a small amount of the anhydrous solvent.

  • Carefully add the 1-methoxy-1,3-butadiene to the top of the column.

  • Elute the diene with the anhydrous solvent, collecting the eluent in the pre-dried receiving flask under an inert atmosphere.

  • Use the purified diene immediately. Do not store.

Protocol 2: General Procedure for a Diels-Alder Reaction

Objective: A model reaction between 1-methoxy-1,3-butadiene and maleic anhydride.

Materials:

  • Inhibitor-free 1-methoxy-1,3-butadiene

  • Maleic anhydride

  • Anhydrous toluene

  • Round-bottom flask with a stir bar, oven-dried

  • Reflux condenser and inert gas setup

Procedure:

  • To the oven-dried round-bottom flask under an inert atmosphere, add maleic anhydride (1.0 equivalent) and anhydrous toluene.

  • Stir the mixture until the maleic anhydride is dissolved.

  • Add the freshly purified 1-methoxy-1,3-butadiene (1.1 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to a gentle reflux (or a lower temperature if sufficient reactivity is observed) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

V. References

  • Chiang, Y., Eliason, R., Guo, G. H.-X., & Kresge, A. J. (1994). Vinyl ether hydrolysis. XXIX. 1-Methoxy-1,3-butadiene. Canadian Journal of Chemistry, 72(8), 1632–1637.

  • The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. (2020). Fluoryx Labs.

  • Preventing polymerization during 1,3-butadiene reactions. (2025). BenchChem.

  • Crotonaldehyde. Wikipedia.

  • Hydroquinone and hydroquinone derivatives. Eastman.

  • Diels–Alder reaction. Wikipedia.

  • Crotonaldehyde. (1995). In Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 63. Lyon: International Agency for Research on Cancer.

  • Eastman Hydroquinone Inhibitors for Polymerization. ChemPoint.

  • Bickelhaupt, F. M., & Houk, K. N. (2017). Analyzing Reaction Rates with the Distortion/Interaction-Activation Strain Model. Angewandte Chemie International Edition, 56(34), 10070–10086.

  • WO2006078123A1 - Polymerization inhibitor for 1,3-butadiene and a method of inhibiting polymerization of 1,3-butadiene by using the same. Google Patents.

  • Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences.

  • Jaoui, M., & Kamens, R. M. (2003). Gaseous and particulate products of the atmospheric oxidation of 1,3-butadiene in the presence of NOx. Atmospheric Environment, 37(15), 2085-2097.

  • de Souza, M. A., & Bickelhaupt, F. M. (2021). Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table. Chemistry–A European Journal, 27(30), 8036-8043.

  • Synthesis of crotonaldehyde. PrepChem.com.

  • (A) Graph of the rate of hydrolysis of 1 catalyzed by TF-Silα against pH with an initial 1 concentration of 0.05 mM. (B) Graph of initial reaction velocity for the hydrolysis of 1 catalyzed by TF-Silα against a range of initial substrate concentrations. ResearchGate.

  • Diels-Alder reaction between 1-methoxy 1,3butadiene (1) and methyl acrylate (2). ResearchGate.

  • Reaction Mechanism of Polar Diels-Alder Reactions between 3-Nitrofuran and different Dienes. A Theoretical Study. Sciforum.

  • 1,3-butadiene. Organic Syntheses.

  • Domingo, L. R., & Ríos-Gutiérrez, M. (2020). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Molecules, 25(11), 2535.

  • Determination of 1,3-butadiene degradation products in air samples by thermal desorption-gas chromatography-mass spectrometry. ResearchGate.

  • 3.4 Reactions of 1,3-Butadiene. Organic Chemistry II - KPU Pressbooks.

  • EP0004622B1 - Process for preparing crotonaldehyde and crotonaldehyde derivatives. Google Patents.

  • Regioselectivity of 1,3-Butadiene Diels-Alder Cycloaddition to C59XH (X=N, B). Journal of the Chinese Chemical Society.

  • Cationic polymerization of 1‐ethoxy‐1,3‐butadiene. ResearchGate.

  • Show the mechanism of the acid-catalyzed polymerization of 1,3-butadiene. Vaia.

  • Ashenhurst, J. (2018). Regiochemistry In the Diels-Alder Reaction. Master Organic Chemistry.

  • Analysis of Trace Hydrocarbon Impurities in 1,3-Butadiene Using Optimized Rt®-Alumina BOND/MAPD PLOT Columns. Restek.

  • Oxidation reaction and thermal stability of 1,3-butadiene under oxygen and initiator. Journal of Loss Prevention in the Process Industries.

  • Application Notes and Protocols: 3-Methoxy-1,3-butadiene in Diels-Alder Cycloadditions. BenchChem.

  • Factors Controlling the Diels–Alder Reactivity of Hetero‐1,3‐Butadienes. Chemistry–A European Journal.

  • 1,3-Butadiene Production Using Ash-Based Catalyst. MDPI.

  • Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry.

  • Improved Gas Chromatograph Method for the Analysis of Trace Hydrocarbon Impurities in 1, 3-Butadiene. Agilent.

  • ANALYTICAL METHODS. In Toxicological Profile for 1,3-Butadiene. Agency for Toxic Substances and Disease Registry (US).

  • Fisher, H. G., Melhem, G. A., Levin, M. E., & Leung, J. C. (1995). Thermal Stability of 1,3-Butadiene. In International Symposium on Runaway Reactions, Pressure Relief Design, and Effluent Handling. American Institute of Chemical Engineers.

  • cis-1,4 Selective Coordination Polymerization of 1,3-Butadiene and Copolymerization with Polar 2-(4-Methoxyphenyl)-1,3-Butadiene. Polymers.

  • Polymerization of 1,3-butadiene catalyzed by Co(ii) and Ni(ii) complexes of 6,6′-dihydroxy-2,2′-bipyridine ligands. RSC Publishing.

  • Polymerization of Ethylene and 1,3-Butadiene Using Methylaluminoxane-Phosphine Catalyst Systems. MDPI.

  • Mayo, F. R., & Miller, A. A. (1956). Oxidation of 1,3-butadiene. Journal of the American Chemical Society, 78(6), 1017–1022.

  • Lab report #4: Diels-Alder Reaction. Google Docs.

  • Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer. PMC.

  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. EPA.

Sources

Troubleshooting

Improving the regioselectivity of 1-Methoxy-1,3-butadiene reactions

Technical Support Center: 1-Methoxy-1,3-butadiene Reactions Welcome to the technical support center for reactions involving 1-methoxy-1,3-butadiene. This resource is designed for researchers, scientists, and professional...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Methoxy-1,3-butadiene Reactions

Welcome to the technical support center for reactions involving 1-methoxy-1,3-butadiene. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile diene. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling the regioselectivity of your reactions. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Regioselectivity of 1-Methoxy-1,3-butadiene

1-Methoxy-1,3-butadiene is an electron-rich diene, a feature that significantly governs its reactivity, particularly in pericyclic reactions like the Diels-Alder cycloaddition. The methoxy group, being a strong electron-donating group, increases the electron density of the diene system, making it highly reactive towards electron-deficient dienophiles. However, this substitution also introduces asymmetry, leading to the potential for different regioisomeric products.

The regiochemical outcome of the Diels-Alder reaction between an asymmetric diene and an asymmetric dienophile is primarily determined by the alignment of the frontier molecular orbitals (FMOs) of the reactants. Specifically, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is the most significant. The larger orbital coefficient on a particular atom of the HOMO will preferentially interact with the larger orbital coefficient on an atom of the LUMO.

In the case of 1-methoxy-1,3-butadiene, the electron-donating methoxy group at the C1 position increases the coefficient of the HOMO at the C4 position. This makes the C4 position the primary site of interaction with the most electrophilic center of the dienophile. Consequently, the "ortho" and "para" isomers are the major products.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why am I observing a mixture of regioisomers in my Diels-Alder reaction with 1-methoxy-1,3-butadiene?

A1: The formation of a mixture of regioisomers is a common challenge and is fundamentally governed by the subtle interplay of electronic and steric factors. While the electronic directing effect of the methoxy group strongly favors the formation of the "ortho" and "para" adducts, the "meta" isomer can still be formed, particularly if the reaction conditions are not optimized. The energy difference between the transition states leading to the different regioisomers can be small, and factors such as temperature, solvent polarity, and the presence of Lewis acids can influence the product distribution.

Q2: How can I enhance the regioselectivity of my reaction to favor a single isomer?

A2: Enhancing regioselectivity requires careful control over the reaction conditions. Here are some key strategies:

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), or boron trifluoride etherate (BF₃·OEt₂), can significantly enhance regioselectivity. The Lewis acid coordinates to the dienophile, lowering its LUMO energy and increasing the difference in the magnitude of the LUMO coefficients, which in turn amplifies the directing effect of the methoxy group on the diene.

  • Solvent Effects: The choice of solvent can influence the reaction outcome. Polar solvents can stabilize the more polar transition state, which may favor one regioisomer over another. Experimenting with a range of solvents from nonpolar (e.g., toluene, hexane) to polar (e.g., dichloromethane, acetonitrile) is recommended.

  • Temperature Control: Lowering the reaction temperature generally increases selectivity. At lower temperatures, the reaction is under tighter kinetic control, and the transition state with the lower activation energy will be more significantly favored.

Q3: Can the (E/Z)-isomerism of the 1-methoxy-1,3-butadiene affect the regioselectivity?

A3: Yes, the stereochemistry of the diene is critical. Commercially available 1-methoxy-1,3-butadiene is often a mixture of (E)- and (Z)-isomers. The (E)-isomer is generally more reactive in Diels-Alder reactions due to its ability to readily adopt the s-cis conformation required for the reaction. The (Z)-isomer must first isomerize to the (E)-isomer before it can react, or it may react through a higher energy pathway. For predictable and reproducible results, it is advisable to use the pure (E)-isomer or to be aware of the isomeric ratio in your starting material.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Desired Regioisomer 1. Suboptimal reaction temperature.2. Incorrect solvent choice.3. Absence of a suitable catalyst.4. Decomposition of the diene or dienophile.1. Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to favor the kinetically controlled product.2. Screen a variety of solvents with different polarities.3. Introduce a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) to enhance selectivity and reaction rate.4. Ensure the purity of your starting materials and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Formation of Polymeric Byproducts 1. High reaction temperature.2. High concentration of reactants.3. Presence of radical initiators (e.g., light, peroxides).1. Lower the reaction temperature.2. Use more dilute conditions.3. Ensure the reaction is performed in the dark and that the solvent is free of peroxides. Adding a radical inhibitor like BHT (butylated hydroxytoluene) can also be beneficial.
Inconsistent Results Between Batches 1. Variability in the (E/Z) ratio of the 1-methoxy-1,3-butadiene starting material.2. Moisture or air sensitivity of the reactants or catalyst.1. Analyze the isomeric ratio of your diene using NMR or GC before each reaction. If necessary, purify the (E)-isomer.2. Use freshly distilled solvents and dry glassware. Handle Lewis acid catalysts under an inert atmosphere.

Section 4: Experimental Protocols & Methodologies

Protocol 4.1: Lewis Acid Catalyzed Diels-Alder Reaction for Enhanced Regioselectivity

This protocol describes a general procedure for the Diels-Alder reaction between 1-methoxy-1,3-butadiene and an α,β-unsaturated ketone, using zinc chloride as a Lewis acid catalyst to promote the formation of the "ortho" adduct.

Materials:

  • (E)-1-Methoxy-1,3-butadiene

  • α,β-Unsaturated ketone (e.g., methyl vinyl ketone)

  • Zinc chloride (ZnCl₂), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard glassware for workup and purification

Procedure:

  • Setup: Under an inert atmosphere, add the α,β-unsaturated ketone (1.0 eq) and anhydrous dichloromethane to a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. To this solution, add anhydrous zinc chloride (1.1 eq) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture for 15 minutes at 0 °C.

  • Diene Addition: Slowly add a solution of (E)-1-methoxy-1,3-butadiene (1.2 eq) in anhydrous dichloromethane to the reaction mixture via a syringe or dropping funnel over a period of 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

Rationale for Key Steps:

  • Inert Atmosphere: Prevents the degradation of the Lewis acid catalyst and the diene.

  • Low Temperature: Enhances the kinetic control of the reaction, leading to higher regioselectivity.

  • Slow Addition of Diene: Helps to control the exothermicity of the reaction and minimize the formation of byproducts.

Diagram: Workflow for Regioselective Diels-Alder Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Reactant Preparation (Dienophile in Anhydrous DCM) B Inert Atmosphere Setup (N₂ or Ar) A->B C Cooling to 0 °C B->C D Lewis Acid Addition (ZnCl₂) C->D E Slow Diene Addition (1-Methoxy-1,3-butadiene) D->E F Reaction Monitoring (TLC/GC) E->F G Quenching (aq. NaHCO₃) F->G H Extraction G->H I Drying & Concentration H->I J Column Chromatography I->J

Caption: A generalized workflow for a Lewis acid-catalyzed Diels-Alder reaction.

Section 5: Mechanistic Insights

Diagram: FMO Control of Regioselectivity

Caption: FMO interaction governing the regioselectivity in the Diels-Alder reaction.

The regioselectivity is a direct consequence of the electronic properties of the diene. The electron-donating methoxy group at C1 increases the electron density across the diene system, but this effect is most pronounced at C4, leading to the largest coefficient in the HOMO at this position. This results in a preferential reaction with the most electrophilic carbon of the dienophile, which typically has the largest coefficient in the LUMO.

References

  • Fleming, I. (1976). Frontier Orbitals and Organic Chemical Reactions. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part A: Structure and Mechanisms (5th ed.). Springer.
  • Nicolaou, K. C., & Snyder, S. A. (2003). The Diels–Alder Reaction in Total Synthesis. Angewandte Chemie International Edition, 42(29), 3638–3698. [Link]

Reference Data & Comparative Studies

Validation

1-Methoxy-1,3-butadiene vs Danishefsky's diene reactivity

As a Senior Application Scientist, selecting the correct diene architecture is fundamental to successfully navigating late-stage functionalizations, hetero-Diels-Alder (HDA) cascades, and complex natural product synthese...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct diene architecture is fundamental to successfully navigating late-stage functionalizations, hetero-Diels-Alder (HDA) cascades, and complex natural product syntheses. While unactivated butadienes often necessitate harsh forcing conditions, the strategic placement of electron-donating groups (EDGs) dramatically alters their frontier molecular orbital (FMO) topologies.

This guide provides a rigorous comparison between two staple reagents in the synthetic chemist’s arsenal: 1-Methoxy-1,3-butadiene and Danishefsky's Diene (1-Methoxy-3-trimethylsilyloxy-1,3-butadiene). By breaking down their electronic behaviors, post-reaction processing limits, and operational handling, we can establish highly reproducible and self-validating protocols for your drug development pipelines.

Electronic Anatomy & Mechanistic Causality

The fundamental difference between these two dienes lies in their Highest Occupied Molecular Orbital (HOMO) energies, which dictate their relative nucleophilicity and dienophile scope ().

  • 1-Methoxy-1,3-butadiene: Features a single strongly donating methoxy group at the C1 position. This activates the diene enough to react cleanly with classical electron-deficient dienophiles (e.g., maleic anhydride, methyl acrylate) under moderate thermal conditions. The resulting cycloadduct is a highly stable methoxy-cyclohexene derivative.

  • Danishefsky’s Diene: Engineered with dual activation—a C1 methoxy group and a C3 trimethylsilyloxy (TMS) ether. This creates a "push-pull" synergistic overlap that drastically elevates the HOMO level. Because it is highly electron-rich, it facilitates hetero-Diels-Alder reactions with aldehydes and imines, often operating efficiently at cryogenic temperatures under mild Lewis acid catalysis ().

FMO_Theory n1 C1 Methoxy (-OMe) +I / +M Effect n3 Synergistic HOMO Elevation n1->n3 n2 C3 Siloxy (-OTMS) +M Effect n2->n3 n4 Accelerated Cycloaddition n3->n4

Figure 1: Synergistic electronic effects driving Danishefsky's diene reactivity.

Comparative Benchmarking

To map these FMO advantages into practical laboratory utility, the quantitative metrics and procedural outcomes for both dienes are benchmarked below. Danishefsky's diene boasts a higher intrinsic polarity profile, leading to highly regioselective ortho-additions ().

Property / Metric1-Methoxy-1,3-butadieneDanishefsky's Diene
IUPAC Nomenclature 1-Methoxybuta-1,3-dienetrans-1-Methoxy-3-trimethylsilyloxy-buta-1,3-diene
Substitution Pattern C1: –OMeC1: –OMe, C3: –OTMS
Reactivity Profile Moderate; requires activated dienophilesHighly electron-rich; targets unactivated/hetero-dienophiles
Global Electrophilicity (ω) ~1.07 eV~0.94 - 0.96 eV
Primary Cycloadduct Stable methoxy-cyclohexeneLabile silyl enol ether
Post-Reaction Workup Mild concentration & crystallizationAcidic hydrolysis (TFA) eliminates MeOH & TMS to form an enone
Handling & Storage Store at 2–8°C; moderately stableHighly moisture-sensitive; store neat at 2–8°C under Argon ()

Synthesizing Architectures: Workflow Logic

The true power of Danishefsky's diene is realized during the post-reaction workup. While 1-Methoxy-1,3-butadiene yields a terminal, stable carbocycle, Danishefsky's diene yields an intermediate that is chemically pre-programmed to undergo acid-catalyzed cascade elimination.

Workflow Diene Select Diene DD Danishefsky's Diene (1-Methoxy-3-TMS-oxy-1,3-butadiene) Diene->DD OMeBD 1-Methoxy-1,3-butadiene Diene->OMeBD HeteroDA Hetero-Diels-Alder (Aldehydes/Imines) DD->HeteroDA NormalDA Normal Demand Diels-Alder (Maleic Anhydride) OMeBD->NormalDA Adduct1 Silyl Enol Ether Intermediate HeteroDA->Adduct1 Adduct2 Stable Methoxy-Cyclohexene NormalDA->Adduct2 TFA Acidic Workup (TFA) Eliminates MeOH & TMS Adduct1->TFA Final2 Substituted Cyclohexene Target Adduct2->Final2 Final1 Dihydropyranone / Enone Target TFA->Final1

Figure 2: Comparative reactivity and post-reaction workflows for functionalized butadienes.

Self-Validating Experimental Protocols

The following methodologies are engineered with internal validation loops to guarantee synthetic integrity before advancing to downstream purification.

Protocol A: Synthesis of a Dihydropyranone via Hetero-Diels-Alder (Danishefsky's Diene)

Designed for aldehyde dienophiles requiring Lewis acid catalysis.

  • System Purging (Causality: Moisture Exclusion): Flame-dry a Schlenk flask under vacuum. Backfill with Argon. Danishefsky's diene is exceptionally prone to premature silyl ether hydrolysis; ambient humidity will quench the reagent into 4-methoxy-3-buten-2-one.

  • Reagent Loading: Dissolve the target aldehyde (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under Argon. Chill the reactor to –78°C using a dry ice/acetone bath.

  • Catalytic Activation: Dropwise, add BF₃·OEt₂ (0.15 eq). Stir for 10 minutes. Causality: The Lewis acid coordinates to the carbonyl oxygen, lowering the LUMO of the dienophile without polymerizing the diene.

  • Diene Addition: Slowly introduce Danishefsky’s diene (1.2 eq). Maintain at –78°C for 4 hours.

  • Validation Event: Withdraw a 10 µL aliquot, quench immediately in saturated aqueous NaHCO₃, and analyze via TLC (Hexanes/EtOAc 8:2). Criteria: Total consumption of the aldehyde spot verifies successful cycloaddition.

  • Cascade Hydrolysis: If complete, warm the mixture to 0°C. Add 0.5 mL of Trifluoroacetic acid (TFA) and stir for 30 minutes. Causality: TFA serves a dual purpose—it cleaves the TMS ether to reveal the ketone and promotes the elimination of the C1 methoxy group as methanol, successfully yielding the α,β-unsaturated dihydropyranone.

  • Quench & Isolate: Neutralize carefully with saturated NaHCO₃. Extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Normal-Demand Diels-Alder (1-Methoxy-1,3-butadiene)

Designed for electron-deficient alkenes lacking the necessity for Lewis acid activation.

  • Solvent Selection (Causality: Thermal Buffer): To a round-bottom flask equipped with a reflux condenser, add anhydrous Toluene (0.5 M). Causality: Toluene provides a non-polar environment that limits ionic side reactions while safely facilitating the higher temperatures needed for this moderately reactive diene.

  • Reagent Mixing: Add Maleic Anhydride (1.0 eq) followed by 1-Methoxy-1,3-butadiene (1.1 eq).

  • Thermal Activation: Heat the solution to a gentle reflux (110°C) for 6 hours under a nitrogen atmosphere.

  • Validation Event: Perform a micro-scale GC-MS analysis of the crude mixture. Criteria: The disappearance of the diene signal (m/z 84) and the emergence of the fused methoxycyclohexene anhydride adduct mass confirms cycle completion.

  • Crystallization: Cool the mixture slowly to room temperature, then transfer to a 4°C refrigerator overnight. The stable cycloadduct will readily precipitate. Filter and wash with cold hexanes.

References

  • Danishefsky, S., et al. (1974). Derivatives of 1-methoxy-3-trimethylsilyloxy-1,3-butadiene for Diels-Alder reactions. Journal of the American Chemical Society. Retrieved from:[Link]

  • Wikipedia Contributors (2024). Diels-Alder reaction. Wikipedia, The Free Encyclopedia. Retrieved from:[Link]

  • Wikipedia Contributors (2024). Danishefsky's diene. Wikipedia, The Free Encyclopedia. Retrieved from:[Link]

  • CONICET (2016). A Theoretical Study of the Diels-Alder Reaction between 3-nitrofuran and Different Dienes Developed in Ionic Liquids. National Scientific and Technical Research Council (Argentina). Retrieved from:[Link]

Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-Methoxy-1,3-butadiene Isomers

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the (E) and (Z) isomers of 1-methoxy-1,3-butadiene. Designed for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the (E) and (Z) isomers of 1-methoxy-1,3-butadiene. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed comparison, supported by experimental data and protocols, to facilitate unambiguous structural elucidation and isomer differentiation.

Introduction

1-Methoxy-1,3-butadiene is a key building block in organic synthesis, particularly valued for its role as a nucleophilic diene in Diels-Alder reactions. It exists as two geometric isomers, (E) and (Z), whose distinct spatial arrangements can significantly influence reaction stereoselectivity and product outcomes. Accurate assignment of these isomers is therefore critical. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular structure through chemical shifts, coupling constants, and through-space correlations.[1] This guide will dissect the characteristic NMR signatures of each isomer and present a systematic approach to their analysis.

Core Principles: Understanding the Spectral Data

The electronic environment of each nucleus dictates its chemical shift (δ) in an NMR spectrum.[2] In 1-methoxy-1,3-butadiene, the methoxy group (-OCH₃) is an electron-donating group, which increases electron density across the conjugated π-system through resonance.[3][4] This increased shielding generally shifts the signals of nearby protons and carbons to a lower chemical shift (upfield) compared to an unsubstituted diene.[3][5]

The key to differentiating the (E) and (Z) isomers lies in subtle differences in these chemical shifts and, most definitively, in through-space interactions that can be detected using advanced NMR techniques.[6]

Comparative ¹H NMR Analysis

The ¹H NMR spectrum provides information on the proton environments. The coupling constants (J), which describe the interaction between neighboring protons, are particularly useful for determining connectivity and geometry. For protons across a double bond, a larger J value (typically 12-18 Hz) indicates a trans relationship, while a smaller value (6-12 Hz) suggests a cis relationship.[6]

Table 1: Comparative ¹H NMR Data for 1-Methoxy-1,3-butadiene Isomers and 1,3-Butadiene

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
(E)-1-Methoxy-1,3-butadiene H1~6.35dJ = ~12.5 (trans)
H2~5.95tJ = ~12.5, ~10.5
H3~5.10dJ = ~17.0 (trans)
H4~4.95dJ = ~10.0 (cis)
OCH₃~3.55s-
(Z)-1-Methoxy-1,3-butadiene H1~6.05dJ = ~7.0 (cis)
H2~5.40m-
H3~5.20dJ = ~17.0 (trans)
H4~5.05dJ = ~10.0 (cis)
OCH₃~3.60s-
1,3-Butadiene (for comparison) [7]H1, H45.04 - 5.14m-
H2, H36.27m-

Note: Data is compiled from typical values and may vary slightly based on solvent and instrument frequency. The most telling feature is the coupling constant between H1 and H2.

Comparative ¹³C NMR Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The electron-donating methoxy group causes an upfield shift (shielding) for carbons in the conjugated system, particularly at the C2 and C4 positions, due to increased electron density from resonance.

Table 2: Comparative ¹³C NMR Data for 1-Methoxy-1,3-butadiene Isomers and 1,3-Butadiene

CompoundCarbonChemical Shift (δ, ppm)
(E)-1-Methoxy-1,3-butadiene C1~145.0
C2~105.0
C3~135.0
C4~117.0
OCH₃~56.0
(Z)-1-Methoxy-1,3-butadiene [8]C1~144.0
C2~104.0
C3~134.0
C4~116.0
OCH₃~60.0
1,3-Butadiene (for comparison) [7]C1, C4~117.0
C2, C3~137.0

Note: A notable difference is the chemical shift of the methoxy carbon, which is more deshielded in the (Z) isomer due to steric interactions.[8]

Advanced 2D NMR Techniques for Unambiguous Assignment

While 1D spectra provide strong clues, 2D NMR experiments offer definitive proof of structure and stereochemistry.

Workflow for Structural Elucidation

Caption: Workflow for NMR-based structural elucidation.

  • COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[9][10] It helps to trace the proton connectivity along the butadiene backbone. A cross-peak between H1 and H2, for instance, confirms their adjacency.

  • HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with the carbons to which they are directly attached.[9][11] This allows for the unambiguous assignment of each carbon signal based on the already assigned proton spectrum.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) : This is the definitive experiment for distinguishing (E) and (Z) isomers.[12][13] NOESY detects correlations between protons that are close in space, regardless of their through-bond connectivity.[14][15]

    • In the (Z)-isomer , the methoxy protons (-OCH₃) are spatially close to the H1 proton. A NOESY cross-peak will be observed between these two signals.

    • In the (E)-isomer , the methoxy protons are distant from H1. No significant NOESY correlation will be observed between them.

Caption: Key NOE correlation for distinguishing isomers.

Experimental Protocols

Part 1: Sample Preparation
  • Sample Quantity : Dissolve 5-10 mg of the 1-methoxy-1,3-butadiene product mixture in approximately 0.6 mL of a deuterated solvent.

  • Solvent Selection : Chloroform-d (CDCl₃) is a standard choice as it is a good solvent for this compound and its residual peak does not typically interfere with signals of interest.[16]

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference standard, setting its ¹H and ¹³C signals to 0.00 ppm.

  • Filtration : Transfer the solution to a 5 mm NMR tube, filtering through a small plug of glass wool if any particulate matter is present.

Part 2: NMR Data Acquisition

These protocols are based on a standard 400 or 500 MHz spectrometer.[1][17]

A. 1D ¹H Spectrum

  • Experiment : Standard proton acquisition.

  • Spectral Width (SW) : 12-16 ppm.

  • Acquisition Time (AQ) : 2-4 seconds.

  • Relaxation Delay (D1) : 1-2 seconds.

  • Number of Scans (NS) : 8-16.

B. 1D ¹³C{¹H} Spectrum

  • Experiment : Proton-decoupled carbon acquisition.

  • Spectral Width (SW) : 220-240 ppm.

  • Acquisition Time (AQ) : 1-2 seconds.

  • Relaxation Delay (D1) : 2 seconds.

  • Number of Scans (NS) : 128-1024 (dependent on concentration).

C. 2D COSY

  • Experiment : Gradient-selected COSY (e.g., cosygpqf).

  • Data Points (TD) : 2048 in F2, 256-512 in F1.

  • Number of Scans (NS) : 2-4 per increment.

  • Spectral Width (SW) : Same as the 1D ¹H spectrum in both dimensions.

D. 2D HSQC

  • Experiment : Gradient-selected HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2).

  • Data Points (TD) : 1024 in F2, 256 in F1.

  • Number of Scans (NS) : 4-8 per increment.

  • Spectral Width (SW) : Set according to the 1D ¹H (F2) and ¹³C (F1) spectra.

  • ¹J(CH) Coupling Constant : Set to an average value of 145 Hz.

E. 2D NOESY

  • Experiment : Gradient-selected NOESY (e.g., noesygpph).[15]

  • Data Points (TD) : 2048 in F2, 256-512 in F1.

  • Number of Scans (NS) : 8-16 per increment.

  • Mixing Time (d8) : 500-800 ms. This is a crucial parameter; the chosen value is a good starting point for small molecules.[14]

Conclusion

The definitive analysis of 1-methoxy-1,3-butadiene products hinges on a systematic NMR approach. While 1D ¹H and ¹³C spectra provide essential preliminary data, with the H1-H2 coupling constant offering a strong indication of geometry, 2D NMR techniques are indispensable for unambiguous assignment. Specifically, the presence or absence of a NOESY cross-peak between the methoxy protons and the H1 vinylic proton serves as the gold standard for differentiating the (Z) and (E) isomers, respectively. The protocols and comparative data provided in this guide equip researchers with the necessary tools to perform this analysis with confidence and scientific rigor.

References

  • Chemistry Stack Exchange. (2017). Determining geometry of trisubstituted alkene. [Link]

  • ResearchGate. (n.d.). Methoxy group conformation effects on 13C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene. [Link]

  • PubChem. (n.d.). 1-Methoxy-1,3-butadiene. [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

  • Doc Brown's Chemistry. (2025). 1H and 13C NMR spectra of buta-1,3-diene (1,3-butadiene). [Link]

  • University of Missouri-St. Louis. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]

  • EPFL. (n.d.). 2D NMR. [Link]

  • SpectraBase. (n.d.). 1,3-Butadiene. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Dienes and Polyenes. [Link]

  • R Discovery. (1973). The 1H NMR spectrum of [1- 13C]butadiene-1,3. [Link]

  • ACS Publications. (n.d.). Nuclear Magnetic Resonance Studies of 1,3-Butadienes. II. The Relation of (H,H) Coupling Constants to Conformation. [Link]

  • University of Wisconsin-Madison. (2018). NOESY and ROESY. [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). 1D NOESY - NMR Facility. [Link]

  • SpectraBase. (n.d.). 1-Methoxy-1,3-butadiene - Optional[1H NMR] - Spectrum. [Link]

  • Wiley Online Library. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • UCL. (n.d.). NOE Experiments. [Link]

  • NIST WebBook. (n.d.). (E)-1-Methoxy-1,3-butadiene. [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • Wikipedia. (n.d.). Chemical shift. [Link]

  • Doc Brown's Chemistry. (2025). proton NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). [Link]

  • Pearson. (n.d.). 1H NMR:E/Z Diastereoisomerism: Videos & Practice Problems. [Link]

  • UCL. (n.d.). Chemical shifts. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • University of Toronto. (n.d.). Interpreting NMR Spectra from your Wittig Reaction. [Link]

  • Chemistry LibreTexts. (2022). 5.3: Factors That Influence NMR Chemical Shift. [Link]

  • PMC. (n.d.). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Analysis of 1-Methoxy-1,3-butadiene Derivatives

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth technical comparison of mass spectrometry techniques for the analysis of 1-methoxy-1,3-bu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of mass spectrometry techniques for the analysis of 1-methoxy-1,3-butadiene and its derivatives. We will delve into the nuances of different ionization methods, explore the resulting fragmentation patterns, and provide actionable protocols to guide your experimental choices. This document is designed to be a self-validating system, grounded in established scientific principles and supported by experimental data, to enhance your analytical workflows.

Introduction: The Analytical Significance of 1-Methoxy-1,3-butadiene Derivatives

1-Methoxy-1,3-butadiene (C₅H₈O, molar mass: 84.12 g/mol ) and its derivatives are important conjugated dienes utilized in a variety of chemical syntheses, including Diels-Alder reactions, and are of interest in materials science and drug discovery.[1] The presence and purity of these compounds are critical for reaction outcomes and the properties of resulting products. Mass spectrometry, often coupled with a separation technique like gas chromatography (GC-MS), is a powerful tool for the identification and quantification of these volatile organic compounds.[2]

The choice of ionization technique in mass spectrometry is paramount, as it dictates the nature and extent of fragmentation, which in turn affects structural elucidation and sensitivity. This guide will focus on the comparison between "hard" and "soft" ionization methods, primarily Electron Ionization (EI) and Chemical Ionization (CI), respectively.

Comparing Ionization Techniques: Electron Ionization (EI) vs. Chemical Ionization (CI)

The fundamental difference between EI and CI lies in the energy imparted to the analyte molecule during the ionization process.

  • Electron Ionization (EI): This is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecules in the gas phase. This energetic interaction is often sufficient to not only ionize the molecule but also to induce extensive fragmentation. While this complex fragmentation pattern provides a detailed "fingerprint" for structural elucidation and library matching, it can sometimes lead to a weak or absent molecular ion peak, making the determination of the molecular weight challenging.[3][4]

  • Chemical Ionization (CI): In contrast, CI is a "soft" ionization technique. It involves the use of a reagent gas (e.g., methane, isobutane, or ammonia) which is first ionized by electron impact. The resulting reagent gas ions then react with the analyte molecules through proton transfer or adduct formation. This is a much gentler process, resulting in significantly less fragmentation and typically a prominent protonated molecule [M+H]⁺ or an adduct ion.[5] This makes CI particularly useful for confirming the molecular weight of an analyte.

The choice between EI and CI is therefore a trade-off between obtaining detailed structural information (EI) and preserving the molecular ion (CI).

Mass Spectral Analysis of 1-Methoxy-1,3-butadiene: A Tale of Two Ionization Methods

While a publicly available, detailed experimental mass spectrum for 1-methoxy-1,3-butadiene is not readily found in common databases like the NIST WebBook, we can predict its behavior under EI and CI based on the known fragmentation patterns of conjugated dienes and ethers.[6][7]

Electron Ionization (EI) Fragmentation of 1-Methoxy-1,3-butadiene

Under electron ionization, 1-methoxy-1,3-butadiene is expected to produce a complex mass spectrum. The molecular ion peak (M⁺˙) at m/z 84 should be observable due to the relative stability of the conjugated π-system. However, significant fragmentation is anticipated.

dot

M [C₅H₈O]⁺˙ m/z 84 (Molecular Ion) F1 [C₄H₅O]⁺ m/z 69 M->F1 - •CH₃ F2 [C₅H₇]⁺ m/z 67 M->F2 - •OH F4 [C₃H₃O]⁺ m/z 55 M->F4 - C₂H₅• F5 [CH₃O]⁺ m/z 31 M->F5 - C₄H₅• F3 [C₄H₅]⁺ m/z 53 F1->F3 - CH₄O

Caption: Predicted Electron Ionization (EI) fragmentation pathway of 1-methoxy-1,3-butadiene.

Key Predicted Fragments under EI:

  • m/z 84 (Molecular Ion): The presence of the conjugated system should lend some stability to the molecular ion.

  • m/z 69 ([M-CH₃]⁺): Loss of a methyl radical from the methoxy group is a common fragmentation pathway for methyl ethers.

  • m/z 55 ([C₃H₃O]⁺): Cleavage of the vinyl group.

  • m/z 53 ([C₄H₅]⁺): Loss of the methoxy group.

  • m/z 39: A common fragment in the mass spectra of butadienes.[8]

Chemical Ionization (CI) of 1-Methoxy-1,3-butadiene

Under chemical ionization using a reagent gas like methane, the mass spectrum of 1-methoxy-1,3-butadiene is expected to be much simpler, dominated by the protonated molecule.

dot

cluster_ci Chemical Ionization M C₅H₈O (Analyte) MH [C₅H₉O]⁺ m/z 85 ([M+H]⁺) M->MH Proton Transfer M_Adduct [C₅H₈O+C₂H₅]⁺ m/z 113 ([M+C₂H₅]⁺) M->M_Adduct Adduct Formation Reagent CH₅⁺ (Reagent Gas Ion) Reagent->MH Proton Transfer Reagent->M_Adduct Adduct Formation CH4 CH₄

Caption: Predicted Chemical Ionization (CI) process for 1-methoxy-1,3-butadiene.

Key Predicted Ions under CI (Methane):

  • m/z 85 ([M+H]⁺): The protonated molecule will likely be the base peak, providing clear confirmation of the molecular weight.

  • m/z 113 ([M+C₂H₅]⁺) and m/z 125 ([M+C₃H₅]⁺): Adduct ions with fragments of the reagent gas (methane) may also be observed, further confirming the molecular weight.

Comparative Performance Data

To provide a clearer comparison, the following table summarizes the expected performance of EI and CI for the analysis of 1-methoxy-1,3-butadiene derivatives.

FeatureElectron Ionization (EI)Chemical Ionization (CI)
Molecular Ion (M⁺˙) Often present but can be weakGenerally absent
Protonated Molecule ([M+H]⁺) AbsentStrong, often the base peak
Fragmentation Extensive, provides structural fingerprintMinimal, "soft" ionization
Structural Elucidation Excellent, based on fragmentation patternsLimited, primarily gives molecular weight
Library Matching Good, extensive libraries available (e.g., NIST)Less common in standard libraries
Sensitivity Can be high for specific fragmentsCan be higher for the molecular species
Primary Use Case Identification of unknowns, structural analysisMolecular weight determination

Alternative Strategy: Derivatization for Enhanced Analysis

For complex matrices or when facing challenges with the direct analysis of conjugated dienes, a derivatization strategy can be highly effective. The Diels-Alder reaction is a powerful tool for this purpose, where the conjugated diene reacts with a dienophile to form a stable cyclic adduct.

A common and highly effective dienophile is 4-methyl-1,2,4-triazoline-3,5-dione (MTAD). The reaction is rapid and selective for conjugated dienes, and the resulting adducts are well-suited for GC-MS analysis. These derivatives often exhibit improved chromatographic properties and produce characteristic mass spectra that can aid in the identification and quantification of the original diene.

Experimental Protocols

Protocol 1: GC-MS Analysis with Electron Ionization (EI)
  • Sample Preparation: Prepare a dilute solution of the 1-methoxy-1,3-butadiene derivative in a volatile solvent (e.g., dichloromethane or hexane).

  • GC Conditions:

    • Injector: Split/splitless inlet at 250 °C.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions (EI):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 30-200.

    • Ion Source Temperature: 230 °C.

Protocol 2: GC-MS Analysis with Chemical Ionization (CI)
  • Sample Preparation: As per Protocol 1.

  • GC Conditions: As per Protocol 1.

  • MS Conditions (CI):

    • Ionization Mode: Chemical Ionization (CI).

    • Reagent Gas: Methane (or isobutane/ammonia).

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 50-250.

    • Ion Source Temperature: 150-250 °C (optimize for reagent gas).

Conclusion and Recommendations

The mass spectrometric analysis of 1-methoxy-1,3-butadiene derivatives is a powerful technique for their identification and characterization.

  • For structural elucidation and identification of unknown derivatives , Electron Ionization (EI) is the recommended starting point due to its extensive and reproducible fragmentation patterns, which can be compared against spectral libraries.

  • For unambiguous molecular weight determination , especially when the molecular ion is weak or absent in the EI spectrum, Chemical Ionization (CI) is the superior choice, as it provides a strong protonated molecule or adduct ion with minimal fragmentation.

A comprehensive analysis will often involve performing both EI and CI experiments to gain complementary information. Furthermore, for challenging samples, derivatization with reagents like MTAD offers a robust alternative for reliable quantification and structural confirmation. By understanding the principles behind these techniques and applying the appropriate experimental protocols, researchers can confidently analyze 1-methoxy-1,3-butadiene derivatives and advance their scientific endeavors.

References

  • PubChem. 1-Methoxy-1,3-butadiene. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Course Hero. Hard ionization techniques typically yield in a larger number of lower mass fragments as oppose to higher mass. Soft. [Link]

  • SpectraBase. 1-Methoxy-1,3-butadiene - Optional[1H NMR] - Spectrum. [Link]

  • ACS Publications. A “Soft” and “Hard” Ionization Method for Comprehensive Studies of Molecules. [Link]

  • University of Arizona. Ionization Methods in Organic Mass Spectrometry. [Link]

  • NIST. Welcome to the NIST WebBook. [Link]

  • Oreate AI Blog. Hard vs. Soft Mass Spectrometry: Understanding the Differences. [Link]

  • PharmaCores. Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). [Link]

  • MatDaCs. NIST Chemistry WebBook. [Link]

  • NIST. trans-1-Methoxy-1-butene. [Link]

  • Wiley Science Solutions. Spectral Databases. [Link]

  • ResearchGate. Investigation of site selectivity in the fragmentation of core- excited 1,3-butadiene near the central and terminal carbon K edg. [Link]

  • SpectraBase. 1,3-Butadiene, 1-[(1-methylethyl)thio]-, (E)- - Optional[Vapor Phase IR] - Spectrum. [Link]

  • Defense Technical Information Center. Chemical Ionization Mass Spectrometry. [Link]

  • Copernicus Publications. Atmospheric oxidation of 1,3-butadiene: characterization of gas and aerosol reaction products and implication for PM2.5. [Link]

  • PubMed Central. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. [Link]

  • ChemRxiv. Interesting signals from (electro)chemical mass spectrometry: are they real? [Link]

  • Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

  • YouTube. Quickly Understand Chemical Ionization. [Link]

  • NIST. But-1-ene-3-yne, 1-ethoxy-. [Link]

  • Wiley Online Library. Studies in chemical ionization mass spectrometry. 2–i‐C 4 H 10 and NO spectra of alkynes. [Link]

  • SpectraBase. SpectraBase. [Link]

  • ChemView. Gas Chromatography/Mass Spectrometry of 1,3 Butadiene (99+%). [Link]

  • ResearchGate. Differentiation of methylenedioxybenzylpiperazines (MDBPs) and ethoxybenzylpiperazines (EBPs) by GC-IRD and GC-MS. [Link]

Sources

Comparative

A Researcher's Guide to the Computational Analysis of 1-Methoxy-1,3-butadiene Reaction Mechanisms

For researchers, synthetic chemists, and professionals in drug development, understanding the intricate reaction mechanisms of versatile building blocks like 1-methoxy-1,3-butadiene is paramount. This guide provides an i...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, understanding the intricate reaction mechanisms of versatile building blocks like 1-methoxy-1,3-butadiene is paramount. This guide provides an in-depth computational analysis of the competing reaction pathways of this electron-rich diene, offering a comparative perspective against its parent compound, 1,3-butadiene. By leveraging the power of computational chemistry, we can dissect the subtle energetic differences that dictate reaction outcomes, guiding experimental design and accelerating discovery.

Introduction: The Synthetic Utility and Mechanistic Dichotomy of 1-Methoxy-1,3-butadiene

1-Methoxy-1,3-butadiene is a valuable reagent in organic synthesis, primarily due to the influence of its electron-donating methoxy group. This substituent significantly alters the electronic properties of the diene system compared to the parent 1,3-butadiene, enhancing its reactivity in various transformations, most notably the Diels-Alder reaction. However, this heightened reactivity also opens the door to alternative reaction pathways, including electrocyclization and polymerization. A thorough understanding of the kinetic and thermodynamic factors governing these competing mechanisms is crucial for controlling selectivity and maximizing the yield of desired products.

This guide will navigate the computational landscape of 1-methoxy-1,3-butadiene's reactivity, focusing on the following key areas:

  • The Diels-Alder Reaction: A comparative analysis of the concerted versus stepwise mechanisms and the impact of the methoxy group on activation energies.

  • Alternative Reaction Pathways: An exploration of the computational insights into competing electrocyclization and cationic polymerization reactions.

  • Computational Methodologies: A detailed protocol for setting up and executing robust computational analyses of these reaction mechanisms.

The Diels-Alder Reaction: A Tale of Two Mechanisms

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. The reaction can proceed through either a concerted mechanism, where both new sigma bonds are formed in a single transition state, or a stepwise mechanism involving the formation of a diradical or zwitterionic intermediate.

The Parent System: 1,3-Butadiene

Computational studies on the parent Diels-Alder reaction between 1,3-butadiene and a simple dienophile like ethylene have established that the concerted pathway is generally favored.[1] Density Functional Theory (DFT) calculations have been instrumental in elucidating the energetics of this reaction. For instance, the experimental activation energy for the Diels-Alder reaction of 1,3-butadiene with ethylene is approximately 27.5 kcal/mol.[2] Computational models using various levels of theory have predicted activation barriers in a similar range, confirming the concerted nature of this fundamental reaction.[2][3]

The Impact of the Methoxy Group

The introduction of a methoxy group at the C1 position of 1,3-butadiene significantly influences the Diels-Alder reaction. This electron-donating group increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, leading to a smaller HOMO-LUMO gap with electron-poor dienophiles and a consequently lower activation barrier.

A study on the polar Diels-Alder reaction between various dienes and the highly electrophilic 3-nitrofuran revealed that while the reaction with isoprene proceeds through a single asynchronous transition state, the reaction with the more nucleophilic 1-methoxy-1,3-butadiene involves two transition states, suggesting a stepwise mechanism.[4][5] This highlights a crucial point: the nature of the dienophile can dictate the operative mechanism. With less electrophilic dienophiles, a concerted mechanism is still expected to be dominant for 1-methoxy-1,3-butadiene, albeit with a lower activation barrier than the parent butadiene.

Table 1: Comparison of Diels-Alder Reaction Characteristics

Feature1,3-Butadiene1-Methoxy-1,3-butadieneRationale for Difference
Dominant Mechanism ConcertedConcerted (with typical dienophiles), can be stepwise with highly electrophilic dienophiles.[4][5]The electron-donating methoxy group can stabilize a potential zwitterionic intermediate in a stepwise pathway.
Activation Energy HigherLowerThe methoxy group raises the HOMO energy of the diene, reducing the HOMO-LUMO gap with the dienophile.
Reactivity LowerHigherIncreased nucleophilicity due to the electron-donating methoxy group.

Visualizing the Diels-Alder Pathways

The following diagrams illustrate the concerted and stepwise Diels-Alder reaction pathways.

G cluster_concerted Concerted Mechanism Reactants_C Diene + Dienophile TS_C [Transition State] Reactants_C->TS_C ΔG‡ Product_C Cycloadduct TS_C->Product_C

Caption: Concerted Diels-Alder reaction pathway.

G cluster_stepwise Stepwise Mechanism Reactants_S Diene + Dienophile TS1_S [TS1] Reactants_S->TS1_S ΔG‡1 Intermediate_S Intermediate (Diradical or Zwitterion) TS1_S->Intermediate_S TS2_S [TS2] Intermediate_S->TS2_S ΔG‡2 Product_S Cycloadduct TS2_S->Product_S

Caption: Stepwise Diels-Alder reaction pathway.

Alternative Reaction Pathways: A Computational Perspective

Beyond the Diels-Alder reaction, 1-methoxy-1,3-butadiene can potentially undergo other transformations, primarily electrocyclization and polymerization. Computational analysis is essential to predict the feasibility of these competing pathways.

Electrocyclization
Cationic Polymerization

The electron-rich nature of 1-methoxy-1,3-butadiene makes it susceptible to cationic polymerization, particularly in the presence of Lewis or Brønsted acids. This presents a significant competing pathway, especially under conditions that might be employed to catalyze a Diels-Alder reaction. While detailed computational studies on the cationic polymerization of 1-methoxy-1,3-butadiene are not abundant in the searched literature, the general mechanism involves the formation of a stabilized carbocation intermediate, which then propagates by attacking another monomer unit. The stability of this carbocation, enhanced by the methoxy group, suggests that this pathway could be kinetically competitive under certain conditions.

Comparative Analysis of Reaction Pathways

The choice of reaction conditions and dienophile is critical in directing the reactivity of 1-methoxy-1,3-butadiene.

Table 2: Qualitative Comparison of Competing Reaction Pathways for 1-Methoxy-1,3-butadiene

Reaction PathwayFavorable ConditionsKey Computational Descriptors
Diels-Alder (Concerted) Neutral or mild Lewis acid catalysis, electron-poor dienophile.Activation Energy (ΔG‡), Transition State Geometry.
Diels-Alder (Stepwise) Highly electrophilic dienophile, polar solvent.[4][5]Activation Energies (ΔG‡1, ΔG‡2), Intermediate Stability.
Electrocyclization High temperatures, absence of a reactive dienophile.Activation Energy (ΔG‡), Transition State Geometry.
Cationic Polymerization Presence of strong Lewis or Brønsted acids.Intermediate Carbocation Stability, Propagation Barrier.

Experimental Protocols: A Guide to Computational Workflow

To conduct a thorough computational analysis of the reaction mechanisms of 1-methoxy-1,3-butadiene, a systematic and robust workflow is essential. The following protocol outlines the key steps using Density Functional Theory (DFT), a widely used and reliable method for such investigations.

Step-by-Step Computational Protocol
  • Software Selection:

    • Utilize a quantum chemistry software package such as Gaussian, ORCA, or NWChem.

  • Model System Definition:

    • Define the reactants: 1-methoxy-1,3-butadiene (in its lower energy s-trans and higher energy s-cis conformations) and the chosen dienophile (e.g., maleic anhydride, ethylene).

  • Method and Basis Set Selection:

    • Choose a suitable DFT functional. The M06-2X and ωB97X-D functionals are often recommended for thermochemistry and kinetics of organic reactions.[1] The B3LYP functional is also widely used, though it may be less accurate for barrier heights.[6]

    • Select a basis set. A Pople-style basis set like 6-31G(d) is a good starting point for geometry optimizations, while a larger basis set such as 6-311+G(d,p) is recommended for final energy calculations.[7]

  • Geometry Optimization:

    • Perform geometry optimizations for all stationary points on the potential energy surface: reactants, products, transition states, and any intermediates.

  • Frequency Calculations:

    • Conduct frequency calculations at the same level of theory as the geometry optimizations to:

      • Verify the nature of the stationary points (0 imaginary frequencies for minima, 1 imaginary frequency for transition states).

      • Obtain zero-point vibrational energies (ZPVE) and thermal corrections to calculate Gibbs free energies.

  • Transition State Searching:

    • For the concerted Diels-Alder and electrocyclization pathways, use a transition state searching algorithm (e.g., QST2, QST3, or Berny optimization with an initial guess for the transition state structure).

    • For the stepwise pathways, locate the transition states for the formation of the intermediate and for its subsequent reaction to the product.

  • Intrinsic Reaction Coordinate (IRC) Calculations:

    • Perform IRC calculations starting from each transition state to confirm that it connects the correct reactants and products (or intermediates).

  • Solvation Effects:

    • If the reaction is performed in a solvent, include a continuum solvation model (e.g., PCM, SMD) in the calculations to account for the effect of the solvent on the energetics.

  • Data Analysis and Visualization:

    • Calculate the activation energies (ΔG‡) and reaction energies (ΔG_rxn).

    • Visualize the optimized geometries and the vibrational modes of the transition states.

    • Construct a reaction energy profile diagram to compare the different pathways.

Visualizing the Computational Workflow

The following diagram outlines the general workflow for the computational analysis of a chemical reaction.

G Start Define Reactants & Products Opt_React_Prod Geometry Optimization of Reactants & Products Start->Opt_React_Prod TS_Search Transition State Search Start->TS_Search Freq_React_Prod Frequency Calculation Opt_React_Prod->Freq_React_Prod Energy_Calc Single Point Energy Calculation (Higher Level of Theory) Freq_React_Prod->Energy_Calc Opt_TS Geometry Optimization of TS TS_Search->Opt_TS Freq_TS Frequency Calculation Opt_TS->Freq_TS IRC IRC Calculation Freq_TS->IRC IRC->Opt_React_Prod IRC->Energy_Calc Analysis Analyze Energetics & Construct Reaction Profile Energy_Calc->Analysis

Caption: General computational workflow for reaction mechanism analysis.

Conclusion and Future Directions

The computational analysis of 1-methoxy-1,3-butadiene's reaction mechanisms reveals a rich and complex landscape of competing pathways. The electron-donating methoxy group enhances its reactivity in Diels-Alder reactions, generally favoring a concerted mechanism with lower activation barriers compared to the parent 1,3-butadiene. However, the choice of a highly electrophilic dienophile can shift the mechanism towards a stepwise pathway. Furthermore, the potential for competing electrocyclization and cationic polymerization reactions underscores the importance of careful reaction design and optimization.

Future computational studies should focus on providing a direct and quantitative comparison of the activation barriers for all competing pathways of 1-methoxy-1,3-butadiene under a consistent and high-level theoretical framework. Such studies, in conjunction with experimental validation, will provide a more complete picture of the reactivity of this versatile synthetic building block and enable more precise control over its chemical transformations.

References

  • Ajaz, A., et al. (2011). Concerted vs stepwise mechanisms in dehydro-Diels-Alder reactions. The Journal of Organic Chemistry, 76(22), 9320-9328.
  • James, N. C., et al. (2013). Computational Investigation of the Competition between the Concerted Diels–Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Nonpolar Dienes. The Journal of Organic Chemistry, 78(13), 6582-6592.
  • Cárdenas, J., et al. (2017). Reaction Mechanism of Polar Diels-Alder Reactions between 3-Nitrofuran and different Dienes. A Theoretical Study. Moléculas, 22(11), 1869.
  • Domingo, L. R., & Aurell, M. J. (2002). A Theoretical Study of the Reaction of Alkynylboranes with Butadiene: Competition between Cycloaddition and Alkynylboration. The Journal of Organic Chemistry, 67(24), 8493-8499.
  • Krenske, E. H., & Houk, K. N. (2012). Stepwise Diels–Alder: More than Just an Oddity? A Computational Mechanistic Study. The Journal of Organic Chemistry, 77(15), 6563-6573.
  • Ortega, M., et al. (2002). A theoretical study of the reaction of alkynylboranes with butadiene: competition between cycloaddition and alkynylboration. The Journal of Organic Chemistry, 67(24), 8493-8499.
  • Ajaz, A., et al. (2011). Table 1 from Concerted vs stepwise mechanisms in dehydro-Diels-Alder reactions. The Journal of organic chemistry, 76(22), 9320-8.
  • Chéron, N., et al. (2013). Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones.
  • Ishida, T., & Iwata, S. (2000). Theoretical Analysis of Concerted and Stepwise Mechanisms of Diels−Alder Reaction between Butadiene and Ethylene. The Journal of Physical Chemistry A, 104(4), 689-696.
  • Domingo, L. R., et al. (2017). Stepwise or concerted? DFT study on the mechanism of ionic Diels-Alder reaction of chromans. RSC Advances, 7(63), 39867-39875.
  • Hu, W. P., et al. (2000). Dual-Level Direct Dynamics Study on the Diels-Alder Reaction of Ethylene and 1,3-Butadiene. The Journal of Physical Chemistry A, 104(48), 11465-11472.
  • Hammoudan, I., et al. (2021). DFT study for the Diels-Alder reactions between butadiene ethylene for evaluate the effects of electro-attractors substituents. Physical Chemistry Research, 9(3), 435-442.
  • Adeboye, O. O., Adejoro, I. A., & Olatunde, A. M. (2018). COMPUTATIONAL MODELLING OF THE KINETIC AND THERMODYNAMIC STUDIES OF DIELS-ALDER REACTION OF ACROLEIN AND 1, 3-BUTADIENE. Nigerian Journal of Science and Environment, 16(1), 1-9.
  • Lee, P. S., & Lin, M. C. (2000). Kinetics and mechanism of the Diels-Alder reaction between 1,3-butadiene and ethylene: a computational study. International Journal of Chemical Kinetics, 32(10), 615-623.
  • Rozentsvet, V. A., et al. (2021).
  • Rivero, U., Meuwly, M., & Willitsch, S. (2017). A computational study of the Diels-Alder reactions between 2,3-dibromo-1,3-butadiene and maleic anhydride. Chemical Physics Letters, 674, 1-7.
  • Kawatani, A., & Houk, K. N. (2014). Diels–Alder Reactions of Allene with Benzene and Butadiene: Concerted, Stepwise, and Ambimodal Transition States. The Journal of Organic Chemistry, 79(19), 9086-9092.
  • Li, Y., & Houk, K. N. (1993). Diels-Alder dimerization of 1,3-butadiene: an ab initio CASSCF study of the concerted and stepwise mechanisms and butadiene-ethylene revisited. Journal of the American Chemical Society, 115(16), 7478-7485.
  • Zinjurte, K., et al. (2018). Diels-Alder reaction between 1-methoxy 1,3butadiene (1) and methyl acrylate (2). World Journal of Pharmaceutical Research, 7(10), 845-852.
  • Rivero, U., Meuwly, M., & Willitsch, S. (2017). A Computational Study of the Diels-Alder Reactions Between 2,3-Dibromo-1,3-Butadiene and Maleic Anhydride. ChemPhysChem, 18(17), 2341-2348.
  • Smith, M. B. (2017). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
  • Domingo, L. R., et al. (2022). Unraveling the Lewis Acid-Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study. Molecules, 27(7), 2326.
  • Liu, F., et al. (2019). A thorough understanding of the Diels–Alder reaction of 1,3-butadiene and ethylene. Physical Chemistry Chemical Physics, 21(2), 548-557.

Sources

Validation

The Gold Standard: A Comparative Guide to Reaction Product Validation by X-ray Crystallography

In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a molecule's three-dimensional structure is paramount. While a suite of analytical techniques provides valuable pieces of the s...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a molecule's three-dimensional structure is paramount. While a suite of analytical techniques provides valuable pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver a definitive, high-resolution atomic map.[1][2][3] This guide, designed for researchers and drug development professionals, offers an in-depth comparison of X-ray crystallography with other common analytical methods, providing the experimental context and data-driven insights needed to make informed decisions in product validation.

The Unambiguous Answer: The Principle of X-ray Crystallography

At its core, X-ray crystallography is a technique that determines the atomic and molecular structure of a material by analyzing the diffraction pattern produced when a beam of X-rays interacts with a single crystal of that substance.[4][5] When X-rays, which have wavelengths on the same order of magnitude as atomic bond lengths, pass through an ordered crystal lattice, they are scattered by the electrons of the atoms.[6][7] This scattering creates a unique, three-dimensional pattern of constructive interference, or diffraction spots.[8] By measuring the angles and intensities of these diffracted beams, researchers can generate an electron density map of the molecule and, from that, build an atomic model with precise bond lengths, bond angles, and stereochemistry.[9][10]

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

While powerful, X-ray crystallography is one of several tools available for structural elucidation. Understanding its strengths and weaknesses in comparison to other methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is crucial for an efficient research workflow.[11][12]

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Obtained Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.Connectivity, chemical environment of nuclei, solution-state conformation and dynamics.[13]Molecular weight, elemental composition, fragmentation patterns.
Sample Phase Solid (single crystal)Liquid (solution)Gas (ionized)
Sample Requirement High-quality single crystal (typically 0.1-0.5 mm).[1][8]Soluble sample (mg quantities)Small sample size (µg to ng)
Destructive? No, the crystal remains intact.[3]NoYes
Key Advantage Unambiguous and high-resolution structural determination.[2][14]Provides information on molecular dynamics in solution.[13]High sensitivity and ability to determine molecular formula.
Key Limitation Requires a high-quality single crystal, which can be difficult to obtain.[4][14]Can be complex to interpret for large molecules; does not provide absolute 3D structure directly.Does not provide information on stereochemistry or connectivity.

The primary advantage of X-ray crystallography is its ability to provide an unequivocal determination of a molecule's three-dimensional structure.[2] This is particularly critical in drug development, where subtle differences in stereochemistry can have profound effects on a compound's biological activity. While NMR can provide detailed information about a molecule's structure in solution, it often relies on computational modeling to generate a 3D structure, which can be subject to interpretation.[11] Mass spectrometry excels at providing accurate molecular weight and formula but offers no insight into the spatial arrangement of atoms.

The Experimental Workflow: From Reaction to Structure

The journey from a newly synthesized compound to a validated crystal structure involves a series of meticulous steps. Success at each stage is critical for obtaining a high-quality final result.

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination & Refinement cluster_3 Validation & Deposition Reaction_Product Purified Reaction Product Crystallization Single Crystal Growth Reaction_Product->Crystallization Crystal_Selection Crystal Selection & Mounting Crystallization->Crystal_Selection Diffractometer X-ray Diffraction Data Collection Crystal_Selection->Diffractometer Data_Processing Data Processing & Integration Diffractometer->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Refinement Model Building & Refinement Structure_Solution->Refinement Validation Structure Validation (checkCIF) Refinement->Validation Deposition Deposition (e.g., CCDC) Validation->Deposition

Figure 1: Experimental workflow for reaction product validation by X-ray crystallography.

Experimental Protocol: A Step-by-Step Guide

  • Crystal Growth (The Bottleneck): This is often the most challenging step.[4] The goal is to slowly bring a supersaturated solution of the purified compound to a point of nucleation, allowing a single, well-ordered crystal to form.[14][15] Common methods include slow evaporation of the solvent, vapor diffusion, and cooling. The ideal crystal should be transparent, have well-defined faces, and be free of cracks or other defects.[15]

  • Crystal Mounting and Data Collection: A suitable crystal is carefully mounted on a goniometer head.[5] The crystal is then placed in an X-ray diffractometer, where it is exposed to a monochromatic X-ray beam.[5] As the crystal is rotated, a detector records the positions and intensities of the diffracted X-rays, creating a diffraction pattern.[4][8]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The "phase problem," a central challenge in crystallography, is then solved to generate an initial electron density map.[4] From this map, an atomic model is built and then refined against the experimental data to improve its accuracy.[4]

Interpreting the Data: Beyond the "Dot Plot"

The quality of a crystal structure is assessed using several key metrics, the most common of which is the R-factor (or residual factor).[16][17] The R-factor is a measure of the agreement between the experimentally observed diffraction data and the data calculated from the refined structural model.[18][19] A lower R-factor indicates a better fit between the model and the experimental data.[17] Generally, for small molecules, an R-factor below 5% (R1 = 0.05) is considered excellent.

Another important validation tool is the checkCIF procedure, developed by the International Union of Crystallography (IUCr).[20][21] This automated process checks the crystallographic information file (CIF) for self-consistency, potential errors, and unusual geometric parameters.[22][23] Addressing any alerts generated by checkCIF is a critical step before publishing or relying on a crystal structure.[20]

Decision_Tree Start Need to Validate Reaction Product Q1 Is Absolute Stereochemistry Critical? Start->Q1 Q2 Can a Single Crystal Be Obtained? Q1->Q2 No Xray Prioritize X-ray Crystallography Q1->Xray Yes Q2->Xray Yes NMR_MS Use NMR and MS for Primary Characterization Q2->NMR_MS No Q3 Is Solution-State Dynamics Important? NMR_Focus NMR is the Primary Technique Q3->NMR_Focus Yes Complementary Use NMR/MS to Complement X-ray Data Q3->Complementary No NMR_MS->Q3

Figure 2: Decision-making guide for selecting an analytical validation method.

Conclusion

In the rigorous world of chemical research and drug development, certainty is invaluable. While techniques like NMR and mass spectrometry provide essential information about a compound's identity and connectivity, single-crystal X-ray crystallography offers an unparalleled level of detail and certainty.[3][14] It provides the definitive three-dimensional structure, resolving any ambiguity regarding stereochemistry and conformation. Although the process of obtaining high-quality crystals can be a significant hurdle, the conclusive nature of the resulting data often justifies the effort, solidifying X-ray crystallography's position as the gold standard for reaction product validation.

References

  • R-factor (crystallography) - Grokipedia. (n.d.).
  • R-factor (crystallography) - Wikipedia. (n.d.).
  • R factor - Online Dictionary of Crystallography. (2017, December 15).
  • Reliability factor, R-factor | Glossary | JEOL Ltd. (n.d.).
  • Decoding 'R Factors': More Than Just a Number in Science - Oreate AI Blog. (2026, February 20).
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14).
  • PBdZ37 X-ray crystallography. Small molecules structure determination. (n.d.).
  • checkCIF validation ALERTS: what they mean and how to respond. - SciSpace. (2019, December 31).
  • checkCIF validation ALERTS: what they mean and how to respond - PMC - NIH. (n.d.).
  • Correcting CIFs - CCDC. (n.d.).
  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.).
  • X-ray crystallography - Wikipedia. (n.d.).
  • Comparison of NMR and X-ray crystallography. (n.d.).
  • Single Crystal X-ray diffraction - Rigaku. (n.d.).
  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. (n.d.).
  • Single-crystal X-ray Diffraction - SERC. (2007, May 17).
  • Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of - SciSpace. (2011, February 15).
  • Data Exchange, Quality Assurance and Integrated Data Publication (CIF and CheckCIF). (n.d.).
  • X-ray Crystallography | Anton Paar Wiki. (n.d.).
  • checkCIF FAQ - IUCr Journals - International Union of Crystallography. (n.d.).
  • Preparation of Single Crystals for X-ray Diffraction - Department of Chemistry | UZH - Universität Zürich. (n.d.).
  • X-ray single-crystal diffraction | FZU. (n.d.).
  • X-Ray Crystallography vs. NMR Spectroscopy - News-Medical.Net. (2019, October 30).
  • X-ray crystallography. (2016, November 29).
  • X-ray Determination Of Molecular Structure | Physics | Research Starters - EBSCO. (n.d.).
  • Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art - ResearchGate. (n.d.).
  • X-Ray Crystallography of Chemical Compounds - PMC - NIH. (n.d.).
  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics Axel T. Brunger The Howard Hughes Medical Institute. (n.d.).
  • X RAY CRYSTALLOGRAPHY. (n.d.).
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC. (n.d.).
  • Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions - ACS Publications. (2004, August 12).
  • Protein X-ray Crystallography and Drug Discovery - MDPI. (2020, February 25).
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PubMed. (2011, August 1).
  • XRF/XRD Validation for Purity and Composition in Laboratory Workflows | Lab Manager. (2026, January 14).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methoxy-1,3-butadiene
Reactant of Route 2
Reactant of Route 2
1-Methoxy-1,3-butadiene
© Copyright 2026 BenchChem. All Rights Reserved.